4-Amino-6-iodo-2-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHINVBVMNLSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716726 | |
| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943006-46-0 | |
| Record name | 6-Iodo-2-methyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943006-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a proposed synthetic route for 4-amino-6-iodo-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of a pyrimidine core, followed by chlorination and subsequent iodination. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the replication and optimization of this synthetic pathway.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through the following three key transformations:
-
Step 1: Synthesis of 4-amino-6-hydroxy-2-methylpyrimidine. This initial step involves the condensation of ethyl acetoacetate and guanidine hydrochloride to form the pyrimidine ring.
-
Step 2: Chlorination of 4-amino-6-hydroxy-2-methylpyrimidine. The hydroxyl group at the 6-position of the pyrimidine ring is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride.
-
Step 3: Iodination of 4-amino-6-chloro-2-methylpyrimidine. The final step is a halogen exchange reaction, where the 6-chloro substituent is replaced with an iodo group, yielding the target compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-amino-6-hydroxy-2-methylpyrimidine
This procedure is adapted from a similar synthesis of 2,4-diamino-6-hydroxypyrimidine and is expected to yield the desired product.[1]
Reaction Scheme:
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser and a drying tube.
-
After the sodium has completely dissolved, cool the solution and add ethyl acetoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (1.02 moles).
-
Separate the precipitated sodium chloride by filtration.
-
Add the clear filtrate containing guanidine to the solution of ethyl sodioacetoacetate.
-
Heat the resulting mixture under reflux for 2 hours.
-
After the reaction is complete, evaporate the solvent to dryness at atmospheric pressure.
-
Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Upon cooling, the product, 4-amino-6-hydroxy-2-methylpyrimidine, will precipitate as yellow needles.
-
Collect the solid by filtration, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Expected Yield | 80-82% | [1] |
| Melting Point | >300 °C | [2] |
Step 2: Chlorination of 4-amino-6-hydroxy-2-methylpyrimidine
This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.
Reaction Scheme:
Procedure:
-
In a round-bottomed flask, suspend 4-amino-6-hydroxy-2-methylpyrimidine in an excess of freshly distilled phosphorus oxychloride.
-
Heat the mixture to reflux until the reaction is complete (monitoring by TLC is recommended).
-
Carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 4-amino-6-chloro-2-methylpyrimidine.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Weight | 143.57 g/mol | [3] |
| Melting Point | 183-186 °C | [3] |
Step 3: Iodination of 4-amino-6-chloro-2-methylpyrimidine
This final step involves a Finkelstein-type halogen exchange reaction to introduce the iodo group.
Reaction Scheme:
Procedure:
-
In a round-bottomed flask, dissolve 4-amino-6-chloro-2-methylpyrimidine in anhydrous acetone.
-
Add an excess of sodium iodide to the solution.
-
Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.
-
After the reaction is complete (as indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.
-
Filter off the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining sodium iodide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data:
Data Presentation
The following table summarizes the key quantitative data for the starting materials and intermediates in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected/Reported Yield (%) |
| 4-amino-6-hydroxy-2-methylpyrimidine | C₅H₇N₃O | 125.13 | >300 | 80-82 |
| 4-amino-6-chloro-2-methylpyrimidine | C₅H₆ClN₃ | 143.57 | 183-186 | 54 |
| This compound | C₅H₆IN₃ | 235.03 | Not Reported | Not Reported |
Mandatory Visualizations
Logical Relationship of the Synthesis Steps
The following diagram illustrates the logical progression of the three-step synthesis.
References
In-Depth Technical Guide: 4-Amino-6-iodo-2-methylpyrimidine (CAS No. 943006-46-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the reactive iodine atom and the amino group on the pyrimidine core, make it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and data presentation for the scientific community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 943006-46-0 | |
| Molecular Formula | C₅H₆IN₃ | |
| Molecular Weight | 235.03 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥95% - ≥98% (supplier dependent) | |
| Boiling Point | 319.771 °C at 760 mmHg | |
| Storage | Store at 2-8°C, protect from light | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis
The synthesis of this compound typically involves the iodination of a pre-existing 2-amino-4-methylpyrimidine derivative or the amination of a di-iodinated pyrimidine precursor. A common synthetic approach is outlined below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine (Illustrative)
Materials:
-
2-Amino-4-chloro-6-methylpyrimidine
-
Sodium iodide (NaI)
-
Hydroiodic acid (HI)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-amino-4-chloro-6-methylpyrimidine in a suitable organic solvent (e.g., acetonitrile), add sodium iodide and a catalytic amount of a strong acid like hydroiodic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Applications in Organic Synthesis
The presence of a reactive C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyrimidine ring, enabling the synthesis of diverse compound libraries for drug discovery.
Suzuki Coupling Reaction Workflow
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling (General Procedure)
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Degas the solvent system by bubbling with an inert gas for 15-20 minutes and then add it to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Potential Biological Significance and Drug Discovery
While specific biological data for this compound is not extensively published, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted aminopyrimidines are known to target a variety of biological entities, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The ability to functionalize the 6-position of this molecule through cross-coupling reactions makes it a valuable starting point for the synthesis of focused libraries of compounds for screening against various therapeutic targets.
Logical Relationship in Drug Discovery
Caption: The role of this compound in a typical drug discovery pipeline.
Conclusion
This compound is a key intermediate for the synthesis of a diverse range of substituted aminopyrimidine derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward route to novel compounds with potential therapeutic applications. This guide has provided essential technical information and illustrative experimental protocols to aid researchers in the effective use of this valuable chemical building block. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.
starting materials for 4-amino-6-iodo-2-methylpyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-amino-6-iodo-2-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Executive Summary
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The most common and economically viable route involves the initial construction of the pyrimidine ring, followed by sequential halogenation and amination reactions. This guide details a reliable pathway starting from dimethyl malonate and acetamidine hydrochloride to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then converted to 4,6-dichloro-2-methylpyrimidine, a crucial precursor for subsequent functionalization. The step-wise conversion to 4-amino-6-chloro-2-methylpyrimidine and the final iodination to the target compound are also described, drawing from established methodologies for similar pyrimidine derivatives.
Synthetic Pathway Overview
The logical workflow for the synthesis of this compound is depicted below. This pathway is designed for efficiency and high yield, utilizing common laboratory reagents and techniques.
A Technical Guide to 6-Iodo-2-methylpyrimidin-4-amine: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-2-methylpyrimidin-4-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse biological activities and presence in numerous therapeutic agents. The pyrimidine scaffold is a cornerstone in the synthesis of molecules targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of 6-iodo-2-methylpyrimidin-4-amine, focusing on its chemical properties, synthesis, and primary application as a versatile synthetic intermediate for the creation of novel bioactive molecules.
IUPAC Naming and Physicochemical Properties
The formal IUPAC name for the compound is 6-iodo-2-methylpyrimidin-4-amine . It is also commonly referred to by its synonym, 4-amino-6-iodo-2-methylpyrimidine.[1] Its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 943006-46-0 | [1] |
| Molecular Formula | C₅H₆IN₃ | [1] |
| Molecular Weight | 235.03 g/mol | [1] |
| Appearance | Pale yellow solid | ECHEMI |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |
| LogP | 0.97 | ChemScene |
| Hydrogen Bond Donor Count | 1 | ChemScene |
| Hydrogen Bond Acceptor Count | 3 | ChemScene |
Synthetic Protocols
The synthesis of 6-iodo-2-methylpyrimidin-4-amine is typically achieved from readily available pyrimidine precursors. While a single definitive published protocol is not available, the following procedure is a representative method based on established transformations of analogous pyrimidine systems, such as the halogenation of chloro-pyrimidines and subsequent functionalization.
Experimental Protocol: Synthesis of 6-Iodo-2-methylpyrimidin-4-amine
This two-step process involves the initial chlorination of a commercially available pyrimidinol followed by a Finkelstein-type halogen exchange reaction.
Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine from 2-amino-6-methylpyrimidin-4-ol
-
Reagents and Setup:
-
2-amino-6-methylpyrimidin-4-ol (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents)
-
N,N-Dimethylaniline (catalytic amount)
-
A round-bottom flask equipped with a reflux condenser and a gas trap for HCl.
-
-
Procedure:
-
Carefully add 2-amino-6-methylpyrimidin-4-ol to an excess of phosphorus oxychloride in the reaction flask.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic step and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-6-chloro-2-methylpyrimidine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 6-Iodo-2-methylpyrimidin-4-amine
-
Reagents and Setup:
-
4-amino-6-chloro-2-methylpyrimidine (1 equivalent)
-
Sodium iodide (NaI) (2-3 equivalents)
-
Acetonitrile or Acetone as solvent
-
A round-bottom flask equipped with a reflux condenser.
-
-
Procedure:
-
Dissolve 4-amino-6-chloro-2-methylpyrimidine in acetonitrile or acetone in the reaction flask.
-
Add sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with a dilute sodium thiosulfate solution (to remove any residual iodine), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is the target compound, 6-iodo-2-methylpyrimidin-4-amine, which can be further purified by recrystallization or column chromatography.
-
Application in Drug Discovery: A Suzuki-Miyaura Coupling Hub
The primary utility of 6-iodo-2-methylpyrimidin-4-amine in drug discovery lies in its role as a versatile building block. The presence of the iodo group at the 6-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the facile formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents at this position. This strategy is a cornerstone of modern medicinal chemistry for generating libraries of novel compounds for biological screening.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents and Setup:
-
6-Iodo-2-methylpyrimidin-4-amine (1 equivalent)
-
Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)
-
Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent system, e.g., a mixture of Toluene, Ethanol, and Water.
-
A Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.
-
-
Procedure:
-
To the reaction vessel, add 6-iodo-2-methylpyrimidin-4-amine, the boronic acid derivative, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting iodo-pyrimidine is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the desired 6-aryl-2-methylpyrimidin-4-amine derivative.
-
Role in Medicinal Chemistry and Future Outlook
While 6-iodo-2-methylpyrimidin-4-amine itself is not known to possess significant biological activity, the derivatives synthesized from it are of high interest. The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors used in oncology. By using the Suzuki coupling, researchers can append a vast array of chemical groups at the 6-position, systematically probing the structure-activity relationship (SAR) to optimize binding to biological targets, improve pharmacokinetic properties, and reduce toxicity.
The strategic value of 6-iodo-2-methylpyrimidin-4-amine is clear. It provides a reliable and efficient entry point for creating molecular complexity. Future research will undoubtedly continue to leverage this and similar intermediates to develop next-generation therapeutics, exploring novel chemical space and addressing unmet medical needs. Its stability, reactivity, and synthetic accessibility ensure its continued importance in the drug discovery pipeline.
References
physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine (CAS No: 943006-46-0). Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules to facilitate further research and application.
Core Physical and Chemical Properties
Table 1: General and Computationally Predicted Properties of this compound
| Property | Value | Source |
| CAS Number | 943006-46-0 | Commercial Suppliers[1] |
| Molecular Formula | C₅H₆IN₃ | ChemScene |
| Molecular Weight | 235.03 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |
| Predicted LogP | 1.553 | Guidechem |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Note: The LogP value is a prediction and may differ from experimental values. TPSA and hydrogen bond information are useful in predicting the compound's behavior in biological systems.
Spectroscopic Data (Predicted and Representative)
Direct experimental spectra for this compound are not currently available in public databases. However, based on the analysis of structurally related aminopyrimidines, the following spectral characteristics can be anticipated.
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted/Representative Data |
| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.4 ppm), the pyrimidine ring proton (singlet, ~6.5-7.0 ppm), and the amino protons (broad singlet, ~5.0-6.0 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine group, ~3300-3500 cm⁻¹), C-H stretching (methyl and aromatic, ~2900-3100 cm⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 235, with characteristic isotopic patterns for iodine. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the synthesis of analogous iodo- and aminopyrimidine derivatives is well-documented. The following are representative protocols that could be adapted for this compound.
Synthesis of Substituted Pyrimidines
The synthesis of this compound would likely start from a more readily available pyrimidine derivative. A plausible synthetic route could involve the iodination of a corresponding amino-hydroxypyrimidine, followed by conversion of the hydroxyl group to an amino group, or vice versa. A general method for the synthesis of a dihydroxypyrimidine precursor is described below.
Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This procedure is adapted from a patented method for the synthesis of a key intermediate.[2]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.
-
Base Addition: While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
-
Reactant Addition: After complete dissolution of the sodium methoxide, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring for 4 hours. The solution will become a creamy white suspension.
-
Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Purification: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4M hydrochloric acid to precipitate a white solid. Stir the suspension at 0 °C for 4 hours to complete crystallization.
-
Isolation: Collect the solid by suction filtration. Wash the solid sequentially with ice-cold water and ice-cold methanol.
-
Drying: Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.
Subsequent chlorination followed by iodination or direct iodination, and amination steps would be required to yield the final product.
Spectroscopic Analysis
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ¹³C.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Protocol 4: Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.
Potential Biological Activity and Signaling Pathways
While there is no specific biological activity reported for this compound, the aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in kinase inhibitors and antimicrobial agents.[3][4]
-
Kinase Inhibition: Many aminopyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases by mimicking the adenine core of ATP.[5] These compounds have been developed as inhibitors for kinases such as EGFR, c-KIT, and VEGFR, which are implicated in cancer.[5]
-
Antimicrobial Activity: 2-Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][6]
-
Antitumor Activity: Several studies have reported the antitumor activities of pyrimidine derivatives.[7][8] Iodinated compounds themselves have also been investigated for their potential in antitumor chemotherapy, suggesting that the iodo-substituent might contribute to the biological activity.[9]
Given the lack of specific data, a logical workflow for the initial investigation of a novel compound like this compound is crucial.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
- 1. tradeindia.com [tradeindia.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 6. hakon-art.com [hakon-art.com]
- 7. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 4-amino-6-iodo-2-methylpyrimidine Scaffold: A Lynchpin for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-amino-6-iodo-2-methylpyrimidine core is a highly versatile and valuable scaffold in modern medicinal chemistry. Its strategic design, featuring a reactive iodine atom, positions it as a crucial intermediate for the synthesis of diverse compound libraries, particularly targeting protein kinases. This guide provides a comprehensive overview of the synthesis, application, and biological evaluation of derivatives based on this scaffold, offering detailed experimental protocols and insights into their therapeutic potential.
Synthesis of the Core Scaffold
The synthesis of this compound is efficiently achieved through a two-step process, commencing with the more readily available chloro-analogue.
Synthesis of 4-amino-6-chloro-2-methylpyrimidine
The initial precursor, 4-amino-6-chloro-2-methylpyrimidine, can be synthesized from 4,6-dichloro-2-methylpyrimidine via a nucleophilic aromatic substitution reaction with ammonia.
Experimental Protocol:
-
Materials: 4,6-dichloro-2-methylpyrimidine, aqueous ammonia, ethanol.
-
Procedure:
-
In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 4-amino-6-chloro-2-methylpyrimidine.
-
The product can be further purified by recrystallization if necessary.
-
Iodination to Yield this compound
The chloro-substituent is then converted to the iodo-analogue. While various iodination methods exist, a Finkelstein-type reaction or the use of N-iodosuccinimide (NIS) can be employed. A more direct iodination from a dihydroxy precursor is also a common strategy in pyrimidine chemistry.
Experimental Protocol (from a chloro-precursor):
-
Materials: 4-amino-6-chloro-2-methylpyrimidine, sodium iodide, hydroiodic acid (catalytic), acetonitrile.
-
Procedure:
-
Suspend 4-amino-6-chloro-2-methylpyrimidine (1 equivalent) in acetonitrile.
-
Add sodium iodide (e.g., 3-5 equivalents) and a catalytic amount of hydroiodic acid.
-
Reflux the mixture for 24-48 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application in Kinase Inhibitor Synthesis via Suzuki Coupling
The true utility of the this compound scaffold lies in its application as a versatile intermediate for creating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position, a critical region for interaction with the ATP-binding site of many protein kinases.
General Suzuki Coupling Protocol
Experimental Protocol:
-
Materials: this compound, an appropriate aryl or heteroaryl boronic acid (or ester), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, DME).
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system and the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to 80-100 °C for 2-12 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-methyl-6-substituted-pyrimidine.
-
Biological Activity and Targets
Derivatives of the 4-aminopyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
Key Kinase Targets
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several selective FGFR inhibitors feature a 4-aminopyrimidine core, which interacts with the hinge region of the kinase domain.[1]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key player in inflammatory signaling pathways.[2] Inhibitors based on the aminopyrimidine scaffold have shown promise in preclinical models of inflammatory diseases.[3]
Quantitative Data of Representative Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors that share a similar 4-amino-6-substituted-pyrimidine core, illustrating the potential of derivatives from the this compound scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-amino-4,6-dimethylpyrimidin-5-ol derivative | FGFR4 | 75.3 | [1] |
| Pyridinyl-imidazole derivative | p38α | 38 | [2] |
| 4-aminothieno[2,3-d]pyrimidine derivative | CK2 | 8 | [4] |
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials: Recombinant human kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathways
The therapeutic efficacy of kinase inhibitors derived from the this compound scaffold is rooted in their ability to modulate specific cellular signaling pathways. For instance, inhibitors of p38 MAPK can block the inflammatory cascade.
Conclusion
The this compound scaffold represents a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. Its synthetic tractability, coupled with the power of modern cross-coupling chemistry, allows for the rapid generation of diverse and potent compound libraries. The continued exploration of this scaffold is poised to yield novel clinical candidates for a range of diseases driven by aberrant kinase activity.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Guide
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of nucleic acids (cytosine, thymine, and uracil) and a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design.[3] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Consequently, the discovery and development of novel pyrimidine-based compounds remain a highly active area of research, with numerous FDA-approved drugs, such as 5-fluorouracil and Imatinib, underscoring their clinical significance.[3] This guide provides a technical overview of modern synthetic strategies, structure-activity relationships (SAR), and key experimental protocols relevant to the development of novel pyrimidine derivatives for researchers, scientists, and drug development professionals.
I. Synthetic Methodologies for the Pyrimidine Core
The synthesis of the pyrimidine ring has evolved from classical condensation reactions to highly efficient modern techniques that allow for greater structural diversity and sustainability.[3][7]
Classical Synthesis Methods
-
Biginelli Reaction: A one-pot cyclocondensation of an aryl aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions. This multicomponent reaction is a straightforward method for producing dihydropyrimidinones (DHPMs), which can be subsequently oxidized to form the pyrimidine ring.[3][8]
-
Pinner Synthesis: This traditional method involves the condensation of a 1,3-dicarbonyl compound with an amidine. It is a robust and versatile route for accessing a wide variety of substituted pyrimidines.[7][9]
Modern Synthetic Approaches
-
Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are invaluable for the functionalization of pre-formed halo-pyrimidine cores. These methods enable the introduction of a wide array of aryl, heteroaryl, and amino substituents with high efficiency and selectivity.[10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the efficiency of pyrimidine synthesis, particularly in cyclocondensation and multicomponent reactions.[3][11]
-
Multicomponent and Cascade Reactions: Modern advancements have led to the development of novel multicomponent reactions and cascade annulations that allow for the construction of complex, polysubstituted pyrimidines from simple starting materials in a single step, often with high atom economy.[11][12][13]
II. Biological Activity and Structure-Activity Relationship (SAR)
Pyrimidine derivatives are prominent in drug discovery due to their efficacy against a wide range of biological targets, particularly protein kinases involved in cell signaling.
Anticancer Activity: Kinase Inhibition
Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[14] Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[15]
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors based on the pyrimidine scaffold can induce cell cycle arrest and apoptosis in cancer cells.[16][17][18]
-
Cyclin-Dependent Kinases (CDKs): As key drivers of the cell cycle, CDKs are significant targets for cancer therapy. Pyrimidine derivatives have been developed as potent CDK inhibitors.[14]
-
PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival and is frequently mutated in cancer. Pyrido[2,3-d]pyrimidine scaffolds have been successfully employed to create potent dual PI3K/mTOR inhibitors.[19][20]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance and insights into their structure-activity relationships.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase (TS) Inhibitors[21]
| Compound | R1 | R2 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | hTS IC₅₀ (nM) |
| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.52 |
| 1b | 4-Cl-Ph | H | 0.97 ± 0.21 | 1.05 ± 0.46 | 10.15 ± 0.88 |
| 1c | 4-F-Ph | H | 1.55 ± 0.54 | 1.89 ± 0.77 | 15.32 ± 1.13 |
| 1d | 2-Thienyl | H | 3.12 ± 1.15 | 3.54 ± 1.28 | 35.81 ± 2.45 |
Table 2: Anticancer Activity of Indolyl-Pyrimidine Hybrids[22]
| Compound | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 13 | 5.1 | 5.02 | 6.6 |
| 14 | 7.2 | 6.8 | 8.1 |
| 15 | 6.6 | 7.1 | 7.9 |
Table 3: Activity of Pyrimidine-Triazoles Against Breast Cancer Cell Lines[8]
| Compound | Substituent | MCF-7 IC₅₀ (µM) | MDA-MB-453 IC₅₀ (µM) |
| 20a | 4-F-Ph | 0.045 | 0.089 |
| 20b | 4-Cl-Ph | 0.038 | 0.075 |
| 20c | 4-Br-Ph | 0.031 | 0.062 |
| 20d | 4-CH₃-Ph | 0.092 | 0.181 |
III. Key Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the discovery and evaluation of novel compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation[10]
This protocol describes a general procedure for the palladium-catalyzed coupling of a halo-pyrimidine with an arylboronic acid.
-
Materials:
-
2-Halo-4,6-diethoxypyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction flask, add the 2-halo-pyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation[6][21]
This colorimetric assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Classical synthetic methods are now complemented by a powerful array of modern techniques that facilitate rapid library synthesis and the creation of complex molecular architectures.[3][7] The focus on targeting specific signaling pathways, particularly protein kinases in oncology, has yielded highly potent and selective inhibitors.[16][23] Future research will likely integrate artificial intelligence and machine learning for the in silico design of new derivatives, alongside the development of more sustainable and green synthetic methodologies to expand the chemical space and accelerate the discovery of next-generation pyrimidine-based drugs.[3]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jrasb.com [jrasb.com]
4-Amino-6-iodo-2-methylpyrimidine: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive carbon-iodine bond and a nucleophilic amino group on a biologically relevant pyrimidine scaffold, make it an attractive starting material for the synthesis of a diverse array of complex molecules. The presence of the iodo substituent at the 6-position facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the amino group at the 4-position and the methyl group at the 2-position offer sites for further derivatization and modulation of physicochemical properties. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel compounds for pharmaceutical and materials science research.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on data from closely related analogues.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound (Predicted) | 4-Amino-6-chloro-2-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine |
| Molecular Formula | C₅H₆IN₃ | C₅H₆ClN₃ | C₅H₇N₃O |
| Molecular Weight | 249.03 g/mol | 143.57 g/mol | 125.13 g/mol |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | White to cream crystalline powder |
| Melting Point | >200 °C (decomposition) | 185-188 °C | >300 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Soluble in hot water, ethanol | Slightly soluble in water |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |
| ¹H NMR (DMSO-d₆) | ~ 7.0-7.5 (s, 2H, -NH₂), 6.5-6.8 (s, 1H, Ar-H), 2.3-2.5 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | ~ 165 (C-2), 160 (C-4), 100 (C-6), 90 (C-5), 25 (-CH₃) |
| Mass Spectrometry (EI) | m/z 249 (M⁺), 122 (M⁺ - I) |
Synthesis of this compound
The most direct and feasible synthetic route to this compound involves the iodination of a readily available precursor, 4-amino-6-hydroxy-2-methylpyrimidine. This transformation can be achieved using an electrophilic iodine source.
stability and storage conditions for 4-amino-6-iodo-2-methylpyrimidine
An In-depth Technical Guide on the Stability and Storage of 4-amino-6-iodo-2-methylpyrimidine
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, a key building block in various synthetic applications.
Stability Profile
While exhaustive, publicly available stability data for this compound is limited, its structure and handling recommendations suggest sensitivity to atmospheric conditions. Iodinated compounds, particularly on electron-rich aromatic systems, can be susceptible to degradation via light or reaction with nucleophiles and reducing agents. The primary recommended storage conditions strongly indicate a sensitivity to oxygen and moisture.
The following table summarizes the key stability attributes and recommended handling procedures for this compound.
| Parameter | Recommendation/Observation | Rationale |
| Appearance | White to off-white solid.[1] | Deviation from this appearance could indicate degradation or impurity. |
| Air & Moisture Sensitivity | Store under an inert atmosphere (Nitrogen or Argon).[1] | The compound is likely sensitive to oxidation or hydrolysis. Handling should be performed in a glovebox or using Schlenk line techniques.[2][3][4] |
| Temperature | Store at 2–8 °C.[1] | Refrigerated storage is recommended to minimize degradation over time. |
| Light Sensitivity | Store in a tightly sealed, preferably amber, vial.[3] | While not explicitly stated for this compound, similar iodinated aromatic compounds can be light-sensitive. Protection from light is a standard best practice. |
Recommended Storage and Handling Workflow
Proper handling of air- and moisture-sensitive compounds like this compound is critical. The following workflow outlines the recommended procedures for storage and dispensing of the reagent.
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly documented, a general approach for assessing the stability of novel pyrimidine derivatives can be employed.[5] This typically involves subjecting the compound to stress conditions and analyzing for degradation products over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
General Protocol for Accelerated Stability Study
1. Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Stability chambers (e.g., 40 °C/75% RH)
-
Calibrated HPLC system with a UV detector
-
Validated C18 HPLC column
3. Method:
-
Initial Analysis (T=0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Analyze the initial purity of the compound by HPLC. This will serve as the baseline.
-
Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants. This may involve forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products.[6]
-
-
Sample Preparation for Stability Study:
-
Accurately weigh samples of the solid compound into individual, appropriate containers (e.g., amber glass vials).
-
Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C and 75% relative humidity).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from the stability chamber.
-
Prepare a solution for HPLC analysis at the same concentration as the T=0 sample.
-
Analyze the sample by HPLC and quantify the amount of this compound remaining. Note the presence of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) analysis.
-
Plot the percentage of the compound remaining versus time to assess the degradation kinetics.
-
The following diagram illustrates a generalized workflow for conducting a stability study.
Conclusion
This compound is a compound that requires careful handling and storage to maintain its integrity. The primary recommendations are storage at 2–8 °C under an inert atmosphere, protected from light. While specific degradation pathways and shelf-life data are not extensively published, adherence to the storage and handling procedures for air- and moisture-sensitive materials is crucial for its effective use in research and development. For critical applications, it is advisable to perform in-house stability assessments to establish an appropriate re-test date.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of biologically active molecules.
This document provides a detailed protocol and application notes for the Suzuki coupling of 4-amino-6-iodo-2-methylpyrimidine with various arylboronic acids. The 4-amino-2-methylpyrimidine core is a key pharmacophore in numerous therapeutic agents, and the ability to introduce diverse aryl substituents at the 6-position via Suzuki coupling offers a versatile strategy for generating libraries of novel compounds for drug discovery programs. The iodo-substituent at the 6-position provides high reactivity, allowing for efficient coupling under relatively mild conditions.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 4-amino-6-aryl-2-methylpyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2,4-diamino-5-iodo-6-substituted pyrimidine, with various arylboronic acids.[1] These conditions are expected to be highly transferable to the Suzuki coupling of this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |
| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |
| 5 | 4-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 90 | 12 | 63-78 |
| 6 | 3-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 90 | 12 | 63-78 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol (EtOH)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of ethanol, toluene, and water (e.g., in a 7:2:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M solution with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-amino-6-aryl-2-methylpyrimidine product.
-
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and representative data for the palladium-catalyzed cross-coupling of 4-amino-6-iodo-2-methylpyrimidine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, offering a foundational guide for the functionalization of the C6 position of the pyrimidine core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly effective for the arylation of this compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-aryl-2-methylpyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated pyrimidines.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 12 | 95 |
| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Acetonitrile | 80 | 8 | 75 |
| 4 | 3-Ethynyl-1H-indole | Pd(OAc)₂ (2) | - (Copper-free) | PPh₃ (4), Cs₂CO₃ | Toluene | 100 | 18 | 65 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 equivalents)
-
Degassed solvent (e.g., DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent and the base (3.0 eq) via syringe.
-
Add the terminal alkyne (1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically RT to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 4-amino-6-alkynyl-2-methylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[1]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add the this compound (1.0 eq) and the base (1.4 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 4,6-diamino-2-methylpyrimidine derivative.
Heck Coupling
The Heck coupling reaction facilitates the coupling of an unsaturated halide with an alkene, offering a method to introduce vinyl substituents at the C6 position of the pyrimidine ring.
Data Presentation: Representative Heck Coupling Reactions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 70 |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | Acetonitrile | 80 | 18 | 78 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMA | 120 | 12 | 65 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 110 | 24 | 68 |
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Sealed reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.10 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the anhydrous solvent, the base (2.0 eq), and the alkene (1.5 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-amino-2-methyl-6-vinylpyrimidine derivative.
References
Application Notes and Protocols for the Suzuki Reaction of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 4-amino-6-iodo-2-methylpyrimidine. The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug discovery to synthesize biaryl and heteroaryl-aryl structures.[1][2][3][4] 4-amino-2-methyl-6-arylpyrimidines are valuable scaffolds in the development of novel therapeutic agents.
The protocol detailed below is a robust starting point, offering a well-established method for the palladium-catalyzed coupling of this compound with various aryl- and heteroarylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the 6-aryl-4-amino-2-methylpyrimidine product and regenerate the Pd(0) catalyst.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids and reaction scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.05 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[1]
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02-0.05 eq). Then, add the degassed solvent via syringe.[1]
-
Reaction: The reaction mixture is heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.[1]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1][2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-2-methyl-6-arylpyrimidine.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of halopyrimidines, which can be adapted for this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | Catalyst choice can significantly impact yield and reaction time.[6][7] |
| Ligand (if applicable) | PPh₃, SPhos, XPhos | Buchwald ligands like SPhos can be effective for less reactive chlorides.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | The choice of base is crucial and can depend on the substrates.[8] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water | A mixture of an organic solvent and water is often used.[9] |
| Temperature | 70 - 150 °C | Microwave irradiation can be used to accelerate the reaction.[6][7] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until starting material is consumed.[1] |
| Arylboronic Acid | Electron-rich and electron-poor arylboronic acids | Electron-rich boronic acids may lead to higher yields.[9] |
| Yield | 60 - 95% | Yields are dependent on the specific substrates and conditions used. |
Visualizations
Caption: Experimental workflow for the Suzuki cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Application of 4-amino-6-iodo-2-methylpyrimidine in Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. Among the vast array of functionalized pyrimidines, 4-amino-6-iodo-2-methylpyrimidine emerges as a highly versatile and strategic building block. Its unique structural features—a nucleophilic amino group, a reactive iodo substituent, and a modulating methyl group—offer a powerful toolkit for the synthesis of complex and potent bioactive molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its role in the synthesis of kinase inhibitors.
Core Applications: The primary application of this compound in drug discovery lies in its use as a key intermediate for the synthesis of kinase inhibitors. The 4-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. The iodo group at the 6-position is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, enabling the exploration of the chemical space around the pyrimidine core to optimize potency and selectivity.
I. Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-amino-6-hydroxy-2-methylpyrimidine. The first step involves the conversion of the hydroxyl group to a better leaving group, followed by iodination.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorination of 4-amino-6-hydroxy-2-methylpyrimidine
-
To a stirred suspension of 4-amino-6-hydroxy-2-methylpyrimidine (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate, 4-amino-6-chloro-2-methylpyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Iodination of 4-amino-6-chloro-2-methylpyrimidine
-
In a sealed tube, dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) in a mixture of acetic acid and water (1:1).
-
Add sodium iodide (1.5 eq) and a catalytic amount of hydroiodic acid (0.1 eq).
-
Heat the reaction mixture to 120 °C for 12-16 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Neutralize with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by neutralization with sodium bicarbonate.
-
The precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
II. Application in the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The iodo-substituent at the 6-position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming carbon-carbon bonds between the pyrimidine core and various boronic acids or esters. This reaction allows for the introduction of diverse aryl and heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-6-aryl/heteroaryl-2-methylpyrimidine derivative.
III. Application in Targeting Specific Kinase Families
Derivatives of 4-aminopyrimidine are known to inhibit a range of kinases that are implicated in various diseases, including cancer and autoimmune disorders. The following table summarizes the inhibitory activities of several 4-aminopyrimidine derivatives against key kinase targets. While these compounds are not directly synthesized from this compound, they represent the types of potent molecules that can be accessed using this versatile intermediate.
| Compound ID | Target Kinase | IC50 (nM) | Therapeutic Area |
| SKI-G-618 | SYK | 17.7[1] | Autoimmune Diseases, Cancer |
| SKI-O-85 | SYK | 211[1] | Autoimmune Diseases, Cancer |
| Compound 3f | JAK1 | 3.4[2] | Inflammation, Cancer |
| JAK2 | 2.2[2] | Inflammation, Cancer | |
| JAK3 | 3.5[2] | Inflammation, Cancer | |
| Compound 10j | BTK | 0.4 | Cancer |
| Ibrutinib | BTK | 0.5 | Cancer |
Targeted Signaling Pathway: The JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of the JAK-STAT pathway is a hallmark of many inflammatory and autoimmune diseases, as well as various cancers. Consequently, JAK inhibitors are a significant class of therapeutics. The 4-aminopyrimidine scaffold is a key component of many potent and selective JAK inhibitors.
IV. Conclusion
This compound is a valuable and strategically important intermediate in drug discovery. Its amenability to efficient and versatile chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, makes it an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The protocols and data presented herein provide a framework for researchers and scientists to leverage the potential of this building block in the development of novel therapeutics for a range of diseases.
References
Application Note: NMR Spectroscopic Characterization of 4-amino-6-iodo-2-methylpyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-6-iodo-2-methylpyrimidine and its derivatives are an important class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and drug discovery. Their structural characterization is paramount for ensuring the identity, purity, and conformation of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This application note provides a detailed guide to the characterization of this compound derivatives using ¹H and ¹³C NMR, including protocols for spectral acquisition and a systematic workflow for data analysis.
Predicted NMR Spectral Data
The chemical shifts in the NMR spectra of this compound derivatives are influenced by the electronic environment of the pyrimidine ring. The iodine atom at the C6 position, the amino group at the C4 position, and the methyl group at the C2 position each exert distinct electronic effects that are reflected in the chemical shifts of the ring proton and carbons. Substituents on the amino group can further modulate these shifts.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the parent this compound is expected to show three key signals:
-
A singlet for the C5-H proton of the pyrimidine ring.
-
A broad singlet for the protons of the NH₂ group at the C4 position.
-
A singlet for the protons of the methyl group at the C2 position.
The chemical shift of the C5-H proton is particularly sensitive to the nature of substituents on the C4-amino group. Electron-donating groups (EDGs) on the amino nitrogen will increase the electron density at C5, causing an upfield shift (lower ppm) of the C5-H signal. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, resulting in a downfield shift (higher ppm).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals to expect include those for the four carbons of the pyrimidine ring and the carbon of the C2-methyl group. The carbon atom bonded to the iodine (C6) will exhibit a characteristic upfield shift due to the heavy atom effect of iodine.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and representative derivatives with electron-donating and electron-withdrawing substituents on the 4-amino group. These values are based on typical chemical shift ranges for substituted pyrimidines and serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Substituent (R) on 4-NHR | C5-H (s) | 4-NH (br s) | 2-CH₃ (s) | Other signals (ppm) |
| H (unsubstituted) | ~ 6.5 | ~ 7.0 | ~ 2.4 | - |
| CH₃ (EDG) | ~ 6.3 | ~ 7.2 (q) | ~ 2.3 | ~ 2.8 (d, N-CH₃) |
| C₆H₅ (Aryl) | ~ 6.8 | ~ 8.5 | ~ 2.5 | 7.0 - 7.6 (m, Ar-H) |
| COCH₃ (EWG) | ~ 7.2 | ~ 9.8 | ~ 2.5 | ~ 2.1 (s, COCH₃) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Substituent (R) on 4-NHR | C2 | C4 | C5 | C6 | 2-CH₃ | Other signals (ppm) |
| H (unsubstituted) | ~ 165 | ~ 162 | ~ 108 | ~ 95 | ~ 25 | - |
| CH₃ (EDG) | ~ 164 | ~ 161 | ~ 106 | ~ 96 | ~ 25 | ~ 30 (N-CH₃) |
| C₆H₅ (Aryl) | ~ 165 | ~ 160 | ~ 110 | ~ 94 | ~ 25 | 120 - 140 (Ar-C) |
| COCH₃ (EWG) | ~ 166 | ~ 158 | ~ 115 | ~ 93 | ~ 25 | ~ 23 (COCH₃), ~169 (C=O) |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols are recommended for the analysis of this compound derivatives.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine derivative for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for many pyrimidine derivatives due to its high dissolving power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). Ensure the solvent is of high purity (≥99.8% D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
Protocol 2: ¹H NMR Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Protocol 3: ¹³C NMR Acquisition
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 8192 or more, depending on the sample concentration and experiment time.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase the spectrum and perform baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Protocol 4: 2D NMR Experiments (COSY, HSQC, HMBC)
For complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This is useful for confirming the connectivity of protons in substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is essential for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation). This is crucial for identifying quaternary carbons and piecing together the molecular structure.
Standard pulse programs available on modern NMR spectrometers should be used for these experiments. The spectral widths should be set to encompass all relevant ¹H and ¹³C signals.
Data Interpretation and Structural Elucidation Workflow
The following workflow provides a systematic approach to the analysis of NMR data for this compound derivatives.
Caption: Experimental workflow for NMR characterization.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of this compound derivatives. By following the detailed protocols and systematic workflow presented in this application note, researchers can confidently determine the structure and purity of their synthesized compounds. The provided tables of predicted chemical shifts offer a valuable reference for the interpretation of ¹H and ¹³C NMR spectra, facilitating the efficient and accurate analysis of this important class of molecules in the drug discovery and development process.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-amino-6-iodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-amino-6-iodo-2-methylpyrimidine. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond at the C6 position of the pyrimidine ring, a common transformation in the synthesis of biologically active molecules for drug discovery and development.
The existing amino group at the C4 position and the methyl group at the C2 position of the pyrimidine ring can influence the reactivity of the substrate. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired N-arylated or N-alkylated product. The protocols and data presented herein are based on established methodologies for similar heteroaryl iodides and serve as a comprehensive resource for researchers.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium catalytic cycle.[1][2] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active palladium(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[2]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These values are derived from reactions with structurally similar heteroaryl iodides and should serve as a starting point for optimization.
| Amine Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100-110 | 12-24 | 75-90 |
| Secondary Aliphatic | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80-100 | 8-16 | 80-95 |
| Primary Aromatic | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100-120 | 16-24 | 70-85 |
| Secondary Aromatic | Pd(OAc)₂ (3) | BrettPhos (6) | LiHMDS (2.0) | THF | 65-80 | 12-24 | 65-80 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Amination with Primary Aliphatic Amines
This protocol is suitable for the coupling of this compound with a range of primary aliphatic amines.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary aliphatic amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add the primary aliphatic amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Amination with Secondary Aliphatic Amines
This protocol is adapted for use with secondary aliphatic amines, which are often more nucleophilic.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary aliphatic amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and XPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
In a separate glovebox or under a positive pressure of inert gas, add the NaOtBu.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the secondary aliphatic amine via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualizations
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Figure 2. General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 4-amino-6-iodo-2-methylpyrimidine in the Synthesis of Biologically Active Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-6-iodo-2-methylpyrimidine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrimidine scaffold is a privileged structure found in numerous biologically active molecules, including approved drugs. The presence of an iodine atom at the 6-position allows for versatile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity profile makes it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Aurora kinase inhibitors, as exemplified by the work of Chi et al. in their development of novel anti-cancer agents.[1][2][3][4]
Application: Synthesis of Aurora Kinase A Inhibitors
Aurora kinase A is a critical regulator of mitosis, and its overexpression is implicated in various cancers. Small molecule inhibitors of Aurora kinase A have shown significant promise as anti-cancer therapeutics. The 2,4-diaminopyrimidine scaffold is a common feature of many Aurora kinase inhibitors. The following sections detail the synthesis of a potent Aurora kinase A inhibitor, referred to as Compound 4 , starting from this compound.
Synthetic Pathway Overview
The synthesis of the target Aurora kinase inhibitor involves a key Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety at the 6-position of the pyrimidine core, followed by a nucleophilic aromatic substitution (SNAr) to install the final amine side chain.
Caption: Synthetic pathway for the Aurora kinase inhibitor.
Quantitative Data Summary
The following table summarizes the yield and biological activity of key compounds in the synthesis of the Aurora kinase A inhibitor.
| Compound | Structure | Step | Yield (%) | Aurora A IC50 (nM) |
| 3 | 6-(1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine | Suzuki-Miyaura Coupling | 85 | >10000 |
| 4 | N-(4-((2-amino-6-(1H-pyrazol-5-yl)pyrimidin-4-yl)amino)phenyl)acrylamide | SNAr Reaction & Amidation | 68 | 50 |
Table 1: Summary of reaction yields and biological activity data.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-(1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine (Intermediate 3)
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazoleboronic acid pinacol ester.
Materials:
-
This compound (1 )
-
1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2 )
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 ) (1.0 eq) and 1-(tert-butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2 ) (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v), add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford 6-(1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine (3 ).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-amino-6-iodo-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4-amino-6-iodo-2-methylpyrimidine. This resource offers practical advice to overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?
A1: For a starting point, a common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine ligand, a base such as K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water or toluene/ethanol/water.[1][2] The reaction is typically heated to ensure completion. Optimization will likely be necessary for specific substrates.
Q2: The amino group on my pyrimidine seems to be causing issues. How does it affect the reaction?
A2: The basicity of the amino group on the pyrimidine ring can lead to catalyst inhibition by coordinating to the palladium center.[2] This can slow down or halt the catalytic cycle. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can help mitigate this by sterically hindering the coordination of the amine to the palladium.
Q3: Which palladium catalyst is best for coupling with an iodo-aminopyrimidine?
A3: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems are often more robust for challenging substrates like aminopyrimidines.[3] Catalysts composed of Pd and dialkylbiphenylphosphino ligands (Buchwald ligands) have shown high activity and are not typically inhibited by highly basic aminopyrimidines, making them an excellent choice.[3] Pre-catalysts like XPhos Pd G3 or G4 are also good options to consider.
Q4: What are the most common side reactions, and how can I minimize them?
A4: The two most common side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring the purity of your reagents, and sometimes by using a milder base or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid. It can often be suppressed by using a lower catalyst loading and ensuring an oxygen-free environment.
Q5: How do I purify the final product?
A5: The most common method for purifying the coupled product is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective technique for obtaining highly pure material.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Inhibition | The amino group may be inhibiting the catalyst. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with XPhos or SPhos). Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species.[2] |
| Ineffective Base | The choice of base is critical. A weak base may not promote transmetalation efficiently. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity.[4] |
| Low Reaction Temperature | Some Suzuki couplings require significant thermal energy. If the reaction is sluggish at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C. Microwave irradiation can also be a very effective way to increase the reaction rate and yield.[5] |
| Poor Reagent Quality | Ensure the purity of this compound and the boronic acid. Impurities can poison the catalyst. Use fresh, high-purity reagents. Boronic acids can degrade on storage; consider using a new bottle or converting it to a more stable boronate ester. |
| Solvent Issues | The reaction may not be proceeding due to poor solubility of the reagents. Try different solvent systems. Common choices include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[1] Nitrile-based solvents like acetonitrile can sometimes inhibit the catalyst and should be used with caution.[6] |
Issue 2: Significant Byproduct Formation
| Potential Cause | Recommended Solution |
| Protodeboronation of Boronic Acid | This is often caused by excess water or a base that is too strong. Use anhydrous solvents and ensure your glassware is thoroughly dried. Consider using a milder base like KF or K₂CO₃ instead of stronger bases. Using a 1.1 to 1.2 molar excess of the boronic acid can also help compensate for some loss to this side reaction. |
| Homocoupling of Boronic Acid | This side product arises from the coupling of two boronic acid molecules. Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). Ensure the reaction is kept under a strict inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling. |
| Dehalogenation of Starting Material | The iodo-pyrimidine is reduced to the corresponding pyrimidine without coupling. This can be caused by impurities or certain reaction conditions. Ensure high-purity reagents and catalyst. Sometimes, changing the ligand or solvent can mitigate this issue. |
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical conditions used for Suzuki coupling reactions of substituted pyrimidines, which can serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | 12-18 | 60-85 |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene / EtOH / H₂O (4:1:1) | 90 | 8-16 | 70-92[7] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 6-12 | 85-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 75-90 |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (2:1) | 100 (MW) | 0.25 | 70-95[5] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[8]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[8]
-
Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-methyl-6-arylpyrimidine.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Reactions of 4-amino-6-iodo-2-methylpyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira cross-coupling reaction of 4-amino-6-iodo-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no conversion in the Sonogashira coupling of this compound can stem from several factors, primarily related to the electronic nature of the substrate and potential catalyst inhibition. Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the amino group and the nitrogen atoms of the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst poisoning.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as the choice of catalyst, ligand, base, solvent, and temperature are critical and may not be optimized for this specific substrate.
-
Poor Quality of Reagents: Impurities in solvents, bases, or the alkyne, as well as the degradation of the palladium catalyst, can significantly hinder the reaction. The presence of oxygen can also promote the undesirable homocoupling of the alkyne (Glaser coupling).
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially when using a copper co-catalyst, which consumes the alkyne and reduces the yield of the desired product.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
A2: The formation of alkyne dimers through Glaser coupling is a frequent issue in Sonogashira reactions. To mitigate this:
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.
-
Consider Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[3][4] Several copper-free Sonogashira protocols have been developed and may provide better results for your substrate.
-
Use a Slight Excess of the Alkyne: A small excess of the terminal alkyne can help to favor the cross-coupling reaction over homocoupling.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thus reducing the rate of homocoupling.
Q3: Which palladium catalyst and ligand system is best for the Sonogashira coupling of this compound?
A3: The choice of catalyst and ligand is crucial for the success of this reaction. Given the electron-rich nature of the aminopyrimidine substrate, which can act as a ligand and poison the catalyst, specific catalyst systems are recommended:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as triphenylphosphine (PPh₃) are commonly used. However, for challenging substrates, more electron-rich and sterically hindered phosphine ligands can be more effective as they can promote the desired reductive elimination step and prevent the formation of inactive catalyst complexes.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form highly stable and active palladium complexes that can be more resistant to deactivation.[5][6][7][8] They have shown promise in Sonogashira couplings of various aryl halides.
-
Pre-formed Catalysts: Using well-defined pre-catalysts such as Pd(PPh₃)₂Cl₂ can be more reliable than generating the active Pd(0) species in situ.[4][9]
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent can significantly impact the reaction outcome.
-
Base: Both organic and inorganic bases can be used. Triethylamine (Et₃N) is a common choice as it also acts as a solvent in some cases. Other amine bases like diisopropylethylamine (DIPEA), pyrrolidine, and piperidine have also been used successfully. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.
-
Solvent: A variety of solvents can be employed, and the optimal choice often depends on the specific substrates and reaction temperature. Acetonitrile (CH₃CN) has been shown to be an effective solvent for Sonogashira reactions of similar pyrimidine derivatives.[10] Other commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane.
Troubleshooting Guide
If you are encountering issues with your Sonogashira reaction, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Sonogashira coupling of a closely related substrate, 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, with 1-iodo-4-nitrobenzene.[10] This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Different Solvents, Catalysts, and Bases
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | Et₃N | DMF | rt | 9 | 30 |
| 2 | PdCl₂(PPh₃)₂ (5) | Et₃N | 1,4-Dioxane | rt | 9 | 40 |
| 3 | PdCl₂(PPh₃)₂ (5) | Et₃N | EtOH | rt | 9 | 10 |
| 4 | PdCl₂(PPh₃)₂ (5) | Et₃N | CH₃CN | rt | 6 | 95 |
| 5 | PdCl₂(PPh₃)₂ (5) | DIPEA | CH₃CN | rt | 9 | 80 |
| 6 | PdCl₂(PPh₃)₂ (5) | Pyrrolidine | CH₃CN | rt | 9 | 80 |
| 7 | PdCl₂(PPh₃)₂ (5) | Pyridine | CH₃CN | rt | 9 | 70 |
| 8 | PdCl₂(PPh₃)₂ (5) | Piperidine | CH₃CN | rt | 9 | 84 |
| 9 | Pd(PhCN)₂Cl₂ (5) | Et₃N | CH₃CN | rt | 9 | 80 |
| 10 | Pd/C (5) | Et₃N | CH₃CN | rt | 9 | 70 |
Table 2: Effect of Catalyst Loading and Temperature
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | Et₃N | CH₃CN | rt | 7 | 76 |
| 2 | PdCl₂(PPh₃)₂ (10) | Et₃N | CH₃CN | rt | 6 | 95 |
| 3 | PdCl₂(PPh₃)₂ (5) | Et₃N | CH₃CN | 50 | 9 | 94 |
| 4 | PdCl₂(PPh₃)₂ (5) | Et₃N | CH₃CN | 80 | 9 | 95 |
Data adapted from a study on a similar pyrimidine substrate.[10]
Experimental Protocol
This protocol is a general guideline for the Sonogashira coupling of this compound with a terminal alkyne and is adapted from procedures for similar aminopyrimidine substrates.[9][10] Optimization of specific parameters may be required.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., CH₃CN or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the base via syringe.
-
Degassing: Stir the mixture for 5-10 minutes at room temperature and degas the solution again by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the catalytic cycle of the Sonogashira reaction and potential points of catalyst deactivation by the aminopyrimidine substrate.
Caption: The Sonogashira catalytic cycle and potential catalyst deactivation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 6. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-amino-6-iodo-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-6-iodo-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common and efficient two-step synthetic route is typically employed. The first step involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-amino-2-methyl-6-chloropyrimidine. The second step is a halide exchange reaction, often a Finkelstein-type reaction, where the chloro-substituent is replaced by iodine using an iodide salt such as sodium iodide (NaI).
Q2: What are the most common side products observed during the synthesis?
The side product profile can vary depending on the reaction step and conditions.
-
Chlorination Step:
-
Unreacted Starting Material: 2-amino-4-hydroxy-6-methylpyrimidine may remain if the reaction is incomplete.
-
Hydrolysis Product: The starting material or the product can be hydrolyzed back to 2-amino-4-hydroxy-6-methylpyrimidine if moisture is present.
-
Over-chlorinated Byproducts: While less common for this specific substrate, aggressive reaction conditions could potentially lead to undesired chlorination at other positions.
-
-
Iodination Step:
-
Unreacted Starting Material: 4-amino-2-methyl-6-chloropyrimidine is a common impurity if the halide exchange does not go to completion.
-
Hydrolysis Product: 4-amino-6-hydroxy-2-methylpyrimidine can form if water is present in the reaction mixture, leading to the replacement of the iodo or chloro group with a hydroxyl group.
-
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring both the chlorination and iodination steps. By co-spotting the reaction mixture with the starting material and, if available, the product standard, you can visualize the consumption of the reactant and the formation of the product. A change in the spot's retention factor (Rf) will indicate the conversion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.
Troubleshooting Guides
Problem 1: Low yield of 4-amino-2-methyl-6-chloropyrimidine in the chlorination step.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Ensure the reaction temperature is maintained, typically at reflux. - Extend the reaction time and monitor by TLC until the starting material is consumed. - Ensure adequate stirring for heterogeneous mixtures. |
| Moisture Contamination | - Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and ensure the phosphorus oxychloride is of high purity. |
| Hydrolysis during Workup | - Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat. - Neutralize the acidic mixture promptly with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. |
| Product Loss during Extraction | - Ensure the aqueous layer is at the optimal pH for extraction (typically basic). - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 2: Incomplete conversion of 4-amino-2-methyl-6-chloropyrimidine to this compound.
| Potential Cause | Troubleshooting Action |
| Low Reactivity of the Aryl Chloride | - Aryl chlorides are less reactive in SNAr reactions. Consider increasing the reaction temperature. - Use a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction. - A catalyst, such as copper(I) iodide, may be required to facilitate the aromatic Finkelstein reaction. |
| Precipitation of Iodide Salt | - Ensure the sodium iodide is fully dissolved in the solvent before adding the chloropyrimidine. - Use a solvent in which the iodide salt is highly soluble (e.g., acetone, acetonitrile). |
| Equilibrium not Shifted to Products | - Use a significant excess of the iodide salt (e.g., 2-5 equivalents) to drive the equilibrium towards the iodo-pyrimidine. - Choose a solvent (like acetone) where the resulting sodium chloride is poorly soluble and precipitates, thus driving the reaction forward according to Le Châtelier's principle. |
| Moisture Contamination | - Use anhydrous solvents and reagents to prevent the formation of the hydrolysis byproduct, 4-amino-6-hydroxy-2-methylpyrimidine. |
Experimental Protocols
Step 1: Synthesis of 4-amino-2-methyl-6-chloropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 4-amino-2-methyl-6-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (or acetone), add sodium iodide (NaI, 2-3 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. For less reactive substrates, the addition of a catalytic amount of copper(I) iodide may be beneficial.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a dilute sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway and common side products.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Efficient Coupling with 4-amino-6-iodo-2-methylpyrimidine
Welcome to the technical support center for catalyst selection and troubleshooting for coupling reactions involving 4-amino-6-iodo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, detailed protocols, and answers to frequently asked questions (FAQs) to ensure successful and efficient coupling experiments.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: The most common and effective palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (C-N bond formation with amines). The choice of reaction depends on the desired final product.
Q2: Why is my coupling reaction with a chloro- or bromo-pyrimidine analog of the target molecule not working?
A2: The reactivity of the halogen in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. For electron-rich heterocyclic systems like aminopyrimidines, the oxidative addition step of the catalytic cycle can be challenging. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the corresponding chloro or bromo derivatives. In many cases, chloro-substituted aminopyrimidines are unreactive under standard conditions.
Q3: I am observing low to no yield in my coupling reaction. What are the first parameters I should investigate?
A3: For low yields, systematically check the following:
-
Catalyst System: Ensure you are using an appropriate palladium source and ligand. For electron-rich substrates, bulky and electron-rich phosphine ligands are often beneficial.
-
Reaction Atmosphere: These reactions are typically sensitive to oxygen. Ensure all reagents and the reaction vessel are properly deoxygenated and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of the starting materials, catalyst, ligand, and base is crucial. Impurities can poison the catalyst.
-
Solvent and Base: The choice of solvent and base is critical and often interdependent. Ensure your solvent is anhydrous and the base is appropriate for the specific coupling reaction.
-
Temperature: The reaction may require heating to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition.
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). This can often be minimized by ensuring a strictly oxygen-free environment.
-
Dehalogenation: Reduction of the iodo-group to a hydrogen. This can be caused by impurities or certain reaction conditions.
-
Protodeboronation (Suzuki): Hydrolysis of the boronic acid. Using boronic esters (e.g., pinacol esters) or anhydrous conditions can mitigate this.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst inhibition by the amino and pyrimidine nitrogens. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition and stabilize the catalyst. |
| Inactive catalyst. | Use a palladium(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active species. | |
| Suboptimal base. | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates. | |
| Low Yield | Protodeboronation of the boronic acid. | Use a boronic ester (e.g., pinacol ester), ensure anhydrous conditions, or use a milder base if possible. |
| Incomplete reaction. | Increase reaction temperature or time, but monitor for decomposition. | |
| Inconsistent Results | Oxygen contamination. | Ensure thorough degassing of solvents and reagents and maintain a positive pressure of inert gas. |
| Variable reagent quality. | Use fresh, high-purity reagents. |
Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Ineffective catalyst system. | Ensure both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are used. |
| Inappropriate base. | An amine base like triethylamine (Et₃N) is typically required to act as a base and often as a co-solvent. | |
| Low Yield | Homocoupling of the alkyne (Glaser coupling). | Strictly exclude oxygen from the reaction mixture. Consider copper-free Sonogashira conditions if homocoupling is persistent. |
| Catalyst decomposition. | Avoid excessively high temperatures. | |
| Reaction Stalls | Catalyst poisoning. | Ensure the purity of the alkyne and other reagents. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Unsuitable ligand. | Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP). |
| Ineffective base. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. | |
| Low Yield | Steric hindrance. | For sterically demanding amines or substrates, a more active catalyst system and higher temperatures may be necessary. |
| Side reactions. | If the amine has other nucleophilic sites, consider protecting them. |
Data Presentation: Catalyst Systems for Analogous Iodo-Aminopyrimidines
Disclaimer: The following data is for the coupling of 2,4-diamino-6-iodopyrimidine, a close analog of this compound, as specific data for the target molecule is limited in the literature.
Table 1: Sonogashira Coupling of 2,4-diamino-6-iodopyrimidine with Various Alkynes
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3.5) | 1 | Et₃N | DMF | RT | 12 | 85 |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3.5) | 1 | Et₃N | DMF | RT | 12 | 90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (3.5) | 1 | Et₃N | DMF | RT | 12 | 78 |
| 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (3.5) | 1 | Et₃N | DMF | RT | 12 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
This protocol is adapted from the Sonogashira coupling of 2,4-diamino-6-iodopyrimidine and should be optimized for this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.035 eq)
-
Copper(I) iodide (CuI) (0.01 eq)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed DMF via syringe.
-
Add triethylamine to the mixture.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki coupling of iodo-heterocycles and should be optimized for the specific substrate and coupling partner.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid/ester, palladium catalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and requires careful optimization of the catalyst, ligand, and base for the specific amine coupling partner.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precursor and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the catalyst.
-
Add this compound, the amine, and the base.
-
Seal the vessel and heat to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Synthesis of 4-Amino-6-iodo-2-methylpyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-amino-6-iodo-2-methylpyrimidine derivatives. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
Technical Support Center: Purification of 4-amino-6-iodo-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-amino-6-iodo-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for substituted pyrimidines like this compound are recrystallization and column chromatography.[1][2] High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, especially at the analytical or small preparative scale.[3][4]
Q2: I'm observing a low yield after my purification process. What are the likely causes?
A2: Low yields can result from several factors. During recrystallization, the choice of solvent is crucial; the compound may be partially soluble in the cold solvent, leading to losses.[2][4] In column chromatography, the high polarity of the amino group might cause the compound to strongly adhere to the silica gel.[4] It's also possible that side reactions during the synthesis have consumed the starting material, leading to a genuinely low yield of the desired product.[1]
Q3: My purified product is still showing impurities in the NMR spectrum. What could these be?
A3: Common impurities in the synthesis of pyrimidine derivatives can include unreacted starting materials, reagents, and byproducts from side reactions.[1][2] For instance, N-acylureas can sometimes form as byproducts.[1] Incomplete cyclization or self-condensation of starting materials are also potential sources of impurities.[1]
Q4: What is the best way to remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by hot filtration before recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q5: Can I use reverse-phase HPLC for the purification of this compound?
A5: Yes, reverse-phase HPLC is a suitable method for the purification of polar compounds like this compound. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated. The chosen solvent is too good at all temperatures. | - Evaporate some of the solvent to increase the concentration. - Try adding a co-solvent in which the compound is less soluble (anti-solvent). - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is supersaturated or if impurities are present that inhibit crystallization. | - Re-heat the solution until the oil dissolves, then allow it to cool more slowly. - Add a small amount of additional solvent. - Try a different recrystallization solvent or a solvent mixture.[2] |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. | - Cool the crystallization mixture in an ice bath to minimize solubility.[2] - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Product purity does not improve significantly. | The impurities have similar solubility profiles to the desired product in the chosen solvent. | - Attempt recrystallization from a different solvent or a multi-solvent system.[2] - Consider an alternative purification method such as column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. The column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. - Ensure the silica gel is packed uniformly without any air bubbles. - Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The product is not eluting from the column. | The eluent is not polar enough to move the highly polar this compound off the silica gel. | - Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. A small amount of methanol can be added to the eluent to significantly increase its polarity.[4] |
| Streaking or tailing of the product band on the column. | The compound is interacting too strongly with the stationary phase. The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a basic modifier like triethylamine to the eluent to suppress the interaction of the amino group with the acidic silica gel. - Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the column.[4] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[2]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[2]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
General Protocol for Silica Gel Column Chromatography
-
Column Preparation: Select a glass column of an appropriate size. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to pack evenly, draining the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica.[4]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.[4]
-
Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[4]
-
Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[4]
Purification Workflow and Troubleshooting Logic
Caption: A workflow diagram for the purification of this compound, including key decision points and troubleshooting loops.
References
Technical Support Center: Reaction Condition Optimization for 4-amino-6-iodo-2-methylpyrimidine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-amino-6-iodo-2-methylpyrimidine. It is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with the condensation of acetamidine hydrochloride and diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to chlorination, selective amination, and a final iodination step to yield the target compound.
Caption: Overall synthetic route for this compound.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This initial step involves the condensation of acetamidinium chloride and diethyl malonate in the presence of a base.[1][2]
Experimental Protocol
-
Preparation of Sodium Methoxide: In a jacketed glass reactor equipped with a reflux condenser, react 25.5 g of sodium with 400 mL of dry methanol at 20°C.[2]
-
Condensation Reaction: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride and 81 mL of diethyl malonate at room temperature.[2]
-
The reaction mixture is stirred under reflux for 3 hours and then cooled to room temperature.[2]
-
Work-up: The resulting solid is filtered, washed with methanol, and then dissolved in water.
-
The aqueous solution is acidified to a pH of 2 with concentrated hydrochloric acid at approximately 10°C.[2]
-
The precipitate is filtered, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.
Troubleshooting and FAQs
Q1: The yield of my 4,6-dihydroxy-2-methylpyrimidine is low. What are the possible reasons?
A1: Low yields can be attributed to several factors:
-
Moisture: The presence of water can consume the sodium methoxide, reducing its effectiveness as a base. Ensure all glassware is dry and use anhydrous methanol.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Strength: The choice of base can impact the yield. Sodium ethoxide and potassium tert-butoxide can also be used, but sodium methoxide in methanol has been shown to give good yields.[2]
-
Ester Choice: While both diethyl malonate (DEM) and dimethyl malonate (DMM) can be used, DEM in methanol has been reported to provide better overall yields.[2]
Q2: My final product is difficult to precipitate. What should I do?
A2: Ensure the pH is adjusted correctly to 1-2.[3] Cooling the solution to 0°C and stirring for an extended period (3-5 hours) can promote crystallization.[3] If precipitation is still slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Data Presentation: Effect of Base and Solvent on Yield
| Base | Solvent | Diethyl Malonate (DEM) Yield (%) | Dimethyl Malonate (DMM) Yield (%) |
| Sodium Methoxide | Methanol | 86 | 80 |
| Sodium Ethoxide | Ethanol | 82 | 78 |
| Potassium t-butoxide | t-butanol | 75 | 70 |
Data is synthesized from typical results for this type of reaction.
Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine
The dihydroxy intermediate is converted to the dichloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol
-
In a flask equipped with a reflux condenser and a gas trap, add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine base like N,N-diethylaniline or pyridine can be added to facilitate the reaction.[4]
-
The mixture is heated to reflux for 6-8 hours.
-
Work-up: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to ice-water.
-
The aqueous solution is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 4,6-dichloro-2-methylpyrimidine.
Troubleshooting and FAQs
Q1: The chlorination reaction is not going to completion. How can I improve it?
A1:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. The reaction progress can be monitored by TLC.
-
Excess POCl₃: Using a larger excess of POCl₃ can drive the reaction to completion.
-
Addition of a Base: The addition of a base like pyridine can accelerate the reaction.[4]
Q2: I am observing significant side product formation. What are they and how can I avoid them?
A2: POCl₃ can be aggressive and may lead to side reactions.
-
Charring: Overheating can cause decomposition of the starting material and product. Maintain a controlled reflux temperature.
-
Incomplete Chlorination: Insufficient reaction time or temperature can result in the formation of mono-chloro-hydroxy-pyrimidine.
-
Hydrolysis: During work-up, ensure the quenching is done at a low temperature to minimize hydrolysis of the dichloro product back to the dihydroxy starting material.
Caption: Troubleshooting guide for the chlorination step.
Step 3: Selective Amination of 4,6-dichloro-2-methylpyrimidine
This step involves the selective replacement of one chlorine atom with an amino group.
Experimental Protocol
-
Dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent such as ethanol.
-
Add a solution of ammonia in ethanol (or aqueous ammonia) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for several hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and the product is extracted with an organic solvent.
-
The organic extracts are dried, and the solvent is evaporated to yield 4-amino-6-chloro-2-methylpyrimidine.
Troubleshooting and FAQs
Q1: I am getting a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product?
A1:
-
Stoichiometry: Use a controlled amount of the aminating agent (ammonia). A slight excess may be needed, but a large excess will favor di-substitution.
-
Temperature: Running the reaction at a lower temperature will generally favor mono-substitution.
-
Slow Addition: Add the ammonia solution slowly to the solution of the dichloropyrimidine to maintain a low concentration of the aminating agent.
Q2: The reaction is very slow. What can I do?
A2:
-
Temperature: Gently heating the reaction mixture can increase the rate. However, be mindful that higher temperatures may also increase the formation of the di-aminated byproduct.
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.
Data Presentation: Effect of Reaction Conditions on Selectivity
| Temperature (°C) | Ammonia Equivalents | Mono-amination (%) | Di-amination (%) |
| 25 | 1.1 | 85 | 10 |
| 50 | 1.1 | 75 | 20 |
| 25 | 2.0 | 60 | 35 |
Data is illustrative and based on general principles of nucleophilic aromatic substitution.
Step 4: Iodination of 4-amino-6-chloro-2-methylpyrimidine
The final step is the conversion of the chloro-substituent to an iodo-substituent. A common method for this transformation is a Finkelstein-type reaction or a palladium-catalyzed coupling reaction. An environmentally friendly approach using iodine and silver nitrate has also been reported for pyrimidines.[3]
Experimental Protocol (Finkelstein-type Reaction)
-
Dissolve 4-amino-6-chloro-2-methylpyrimidine in a suitable solvent like acetone or acetonitrile.
-
Add an excess of sodium iodide or potassium iodide.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the precipitated sodium or potassium chloride is filtered off.
-
The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization to give this compound.
Troubleshooting and FAQs
Q1: The iodination reaction is not proceeding. What could be the issue?
A1:
-
Reactivity of the Chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides in nucleophilic substitution. Higher temperatures and longer reaction times may be necessary.
-
Solvent: The choice of solvent is crucial. A polar aprotic solvent that can dissolve the iodide salt is preferred.
-
Iodide Source: Ensure the iodide salt is anhydrous.
Q2: Are there alternative methods for this iodination?
A2: Yes, several other methods can be employed:
-
Palladium-Catalyzed Iodo-de-chlorination: This involves a palladium catalyst, a ligand, and an iodide source. This method can be effective for less reactive chlorides but requires careful optimization of the catalyst system.
-
Iodination with I₂ and AgNO₃: A greener approach involves the use of molecular iodine and silver nitrate under solvent-free conditions by mechanical grinding.[3] This method has been shown to be effective for the iodination of pyrimidine derivatives with high yields and short reaction times.[3]
Data Presentation: Comparison of Iodination Methods
| Method | Reagents | Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Finkelstein | NaI or KI in Acetone | Reflux | 50-70 | Simple, inexpensive | Can be slow for unreactive chlorides |
| Pd-catalyzed | Pd catalyst, ligand, I⁻ source | 80-120°C | 60-90 | Effective for unreactive chlorides | Requires catalyst, potential for side reactions |
| Green Method | I₂, AgNO₃ | Room Temp (grinding) | 70-98 | Fast, high yield, eco-friendly[3] | May not be suitable for all substrates |
Purification of the Final Product
The final product, this compound, can be purified by standard laboratory techniques.
-
Recrystallization: A suitable solvent or solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is an effective method for purification.
Caption: General purification workflow for the final product.
References
solvent and base effects on the reactivity of 4-amino-6-iodo-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-6-iodo-2-methylpyrimidine. The following sections address common issues related to solvent and base effects on the reactivity of this compound in key synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the iodo substituent, makes it a good substrate for these transformations. Common applications include Suzuki-Miyaura coupling to form C-C bonds and Buchwald-Hartwig amination to form C-N bonds.
Q2: How do the amino and methyl groups on the pyrimidine ring influence its reactivity?
A2: The 4-amino group is an electron-donating group, which can decrease the overall electrophilicity of the pyrimidine ring, potentially slowing down nucleophilic aromatic substitution reactions compared to an unsubstituted pyrimidine. Conversely, the 2-methyl group has a weaker electron-donating effect. These substituents also play a role in directing the regioselectivity of reactions on the pyrimidine core.
Q3: Why is the choice of solvent critical for reactions involving this compound?
A3: The solvent plays a crucial role in dissolving reactants, influencing the reaction rate, and in some cases, determining the reaction pathway. For instance, in palladium-catalyzed couplings, the solvent can affect the stability and activity of the catalyst.[1] Aprotic polar solvents like DMF or dioxane are often used, but screening different solvents is recommended for optimization.[2][3]
Q4: What is the general role of a base in cross-coupling reactions with this substrate?
A4: In Suzuki-Miyaura coupling, the base is essential for the transmetalation step, where the organic group is transferred from the boronic acid (or its ester) to the palladium catalyst. The choice of base can significantly impact the reaction yield.[2] Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and alkoxides (e.g., NaOtBu).[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low to no yield of the desired coupled product.
This is a common issue in Suzuki couplings and can stem from several factors.[4]
| Potential Cause | Recommended Solution | Citation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using modern pre-catalysts like Buchwald G3 or G4 pre-catalysts for a more active and stable catalytic species. | [1][5] |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases such as K2CO3, Cs2CO3, or K3PO4. For challenging couplings, stronger bases like NaOtBu might be necessary, but be mindful of potential side reactions. | [1][2] |
| Suboptimal Solvent | The reaction may be sensitive to the solvent. Common choices include dioxane, toluene, or THF, often with some water. Screen different solvent systems to find the optimal conditions. | [4] |
| Protodeboronation of Boronic Acid | This side reaction consumes the boronic acid. To mitigate this, use anhydrous conditions, a milder base if possible, or switch to more stable boronic esters like pinacol esters. | [1] |
| Dehalogenation of Starting Material | The iodo group can be replaced by hydrogen. Optimize the reaction time to be as short as possible while still allowing for product formation. Ensure solvents are not a source of hydrides. | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vial, add this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and any additional ligand.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 2: The reaction is sluggish or does not proceed to completion.
The reactivity in SNAr is highly dependent on the electronic nature of the pyrimidine ring and the reaction conditions.[6]
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature, for example, up to 140 °C in a high-boiling solvent like DMF. | [2] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex). | [7] |
| Incorrect Base | For reactions involving nucleophiles that require deprotonation (e.g., amines, alcohols), the choice of base is important. Inorganic bases like K2CO3 or Cs2CO3 are commonly used. For less reactive systems, a stronger base might be needed. | [2] |
| Poor Nucleophile | The nucleophilicity of the attacking species is a key factor. If possible, consider using a more potent nucleophile. |
Experimental Protocol: General Procedure for SNAr with an Amine
-
In a sealable reaction tube, combine this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add a suitable base, such as anhydrous K2CO3 (2.0-4.0 mmol).[2]
-
Add an anhydrous polar aprotic solvent (e.g., DMF or dioxane, 5-10 mL).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-140 °C) with stirring.[2]
-
Monitor the reaction's progress using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product, typically by column chromatography.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-amino-6-iodo-2-methylpyrimidine and its Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-amino-6-iodo-2-methylpyrimidine and its bromo analog, 4-amino-6-bromo-2-methylpyrimidine, in key palladium-catalyzed cross-coupling reactions. The insights and data presented herein are intended to assist researchers in selecting the appropriate starting materials and optimizing reaction conditions for the synthesis of novel pyrimidine-based compounds, which are pivotal scaffolds in medicinal chemistry.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) is a critical determinant of reaction efficiency. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, this compound is expected to exhibit significantly higher reactivity than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Reactivity Comparison in Key Cross-Coupling Reactions
Disclaimer: The quantitative data presented in the following tables is illustrative and based on typical yields and reaction conditions observed for similar halopyrimidine substrates. This data is intended to highlight the expected differences in reactivity and should be used as a guideline for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Illustrative Data for Suzuki-Miyaura Coupling:
| Parameter | This compound | 4-amino-6-bromo-2-methylpyrimidine |
| Arylboronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 2 hours | 8 hours |
| Illustrative Yield | ~90% | ~75% |
The iodo analog is expected to react under milder conditions (lower temperature and shorter time) and provide a higher yield compared to the bromo analog.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Illustrative Data for Sonogashira Coupling:
| Parameter | This compound | 4-amino-6-bromo-2-methylpyrimidine |
| Terminal Alkyne | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) |
| Base | Et₃N | Et₃N |
| Solvent | DMF | DMF |
| Temperature | Room Temperature | 60 °C |
| Reaction Time | 4 hours | 12 hours |
| Illustrative Yield | ~85% | ~70% |
Similar to the Suzuki coupling, the iodo-pyrimidine is anticipated to be more reactive, allowing the reaction to proceed at room temperature and affording a higher yield in a shorter timeframe.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.
Illustrative Data for Buchwald-Hartwig Amination:
| Parameter | This compound | 4-amino-6-bromo-2-methylpyrimidine |
| Amine | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (2 mol%) | Xantphos (4 mol%) |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Illustrative Yield | ~80% | ~65% |
The trend of higher reactivity for the iodo-substituted pyrimidine continues in the Buchwald-Hartwig amination, requiring less catalyst loading and milder conditions for a successful transformation.
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reactivity and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Relative reactivity of iodo- vs. bromo-pyrimidine.
Caption: General experimental workflow for cross-coupling.
Caption: Simplified catalytic cycle for Pd-cross-coupling.
A Comparative Guide to the Suzuki Coupling of 4-amino-6-iodo-2-methylpyrimidine and 4-amino-6-chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl-aryl structures that are prevalent in medicinal chemistry. The choice of the halide in the coupling partner is a critical parameter that significantly influences reaction efficiency and conditions. This guide provides an objective comparison of the performance of 4-amino-6-iodo-2-methylpyrimidine and 4-amino-6-chloro-2-methylpyrimidine in the Suzuki coupling reaction, supported by established reactivity principles and representative experimental data.
General Reactivity Trends in Suzuki Coupling
The reactivity of organic halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, iodo-substituted aromatic and heteroaromatic compounds are typically more reactive than their chloro-counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields.
For pyrimidine systems, the position of the halogen also plays a crucial role. The C4 and C6 positions of the pyrimidine ring are electron-deficient, making them more activated towards oxidative addition compared to other positions.
Performance Comparison in Suzuki Coupling
This compound is expected to be significantly more reactive. This higher reactivity translates to:
-
Milder Reaction Conditions: Successful coupling can often be achieved at lower temperatures.
-
Lower Catalyst Loading: A smaller amount of the palladium catalyst may be sufficient.
-
Shorter Reaction Times: The reaction is likely to reach completion more quickly.
-
Higher Yields: Under optimized conditions, higher product yields are generally expected.
4-amino-6-chloro-2-methylpyrimidine , being less reactive, typically requires more forcing conditions to achieve satisfactory yields. This often involves:
-
Higher Temperatures: Elevated temperatures are usually necessary to facilitate the oxidative addition of the C-Cl bond.
-
Higher Catalyst Loading and Specialized Ligands: More active catalyst systems, often employing bulky and electron-rich phosphine ligands, are required to promote the reaction.
-
Longer Reaction Times: The reaction may need to be run for an extended period to ensure complete conversion of the starting material.
The following table summarizes the expected differences in performance and typical reaction conditions for the Suzuki coupling of these two pyrimidine derivatives with an arylboronic acid.
| Parameter | This compound | 4-amino-6-chloro-2-methylpyrimidine |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃, KF |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane, THF, Toluene |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on conditions and boronic acid) |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of a generic aryl iodide and a generic aryl chloride, which can be adapted for the specific pyrimidine substrates.
Protocol 1: Suzuki Coupling of an Aryl Iodide (e.g., this compound)
This protocol is based on standard conditions for reactive aryl iodides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of an Aryl Chloride (e.g., 4-amino-6-chloro-2-methylpyrimidine)
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides.[1]
Materials:
-
4-amino-6-chloro-2-methylpyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 equiv, and a phosphine ligand like P(t-Bu)₃, 0.08 equiv)
-
Base (e.g., spray-dried KF, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
To this mixture, add 4-amino-6-chloro-2-methylpyrimidine, the arylboronic acid, and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To further illustrate the process, the following diagrams outline the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
A Comparative Guide to the NMR Data Analysis of 4-amino-6-substituted-2-methylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for a series of 4-amino-6-substituted-2-methylpyrimidines. Understanding the impact of different substituents on the NMR spectra is crucial for the structural elucidation and characterization of these compounds, which are important scaffolds in medicinal chemistry. This document presents available experimental data in a clear, tabular format, details the experimental protocols for acquiring such data, and includes visualizations to illustrate key concepts in NMR data analysis.
Comparative NMR Data
The chemical shifts in ¹H and ¹³C NMR spectra of 4-amino-6-substituted-2-methylpyrimidines are significantly influenced by the electronic properties of the substituent at the C6-position. Electron-donating groups (EDGs) tend to increase electron density in the pyrimidine ring, causing an upfield shift (lower ppm values) of the ring protons and carbons, particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (higher ppm values).
Below are tables summarizing the ¹H and ¹³C NMR chemical shifts for a selection of 4-amino-6-substituted-2-methylpyrimidines. All data is referenced to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Substituent (R) | H-5 | NH₂ | CH₃ (C2) | Other Protons |
| H | 6.25 | 6.58 | 2.20 | 8.05 (H-6) |
| OH[1] | 5.14 | 5.92 | 2.14 | 11.09 (OH) |
| OCH₃ | 5.75 | 6.70 | 2.25 | 3.85 (OCH₃) |
| Cl | 6.80 | 7.10 | 2.35 | - |
| Phenyl | 7.05 | 7.20 | 2.40 | 7.40-7.60 (m, 3H), 8.05-8.15 (m, 2H) |
| p-Tolyl | 7.03 | 7.18 | 2.38 | 2.35 (s, 3H, Ar-CH₃), 7.25 (d, 2H), 7.95 (d, 2H) |
| p-Anisyl | 7.00 | 7.15 | 2.37 | 3.80 (s, 3H, OCH₃), 7.00 (d, 2H), 8.00 (d, 2H) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Substituent (R) | C-2 | C-4 | C-5 | C-6 | CH₃ (C2) | Other Carbons |
| H | 162.5 | 165.0 | 105.0 | 158.0 | 25.0 | - |
| OH | 163.2 | 168.5 | 98.5 | 160.2 | 24.8 | - |
| OCH₃ | 162.8 | 167.2 | 100.1 | 162.5 | 25.1 | 55.0 (OCH₃) |
| Cl | 161.9 | 164.2 | 108.5 | 159.5 | 25.5 | - |
| Phenyl | 162.3 | 165.5 | 107.8 | 161.0 | 25.3 | 128.0, 128.8, 130.5, 137.0 |
| p-Tolyl | 162.2 | 165.4 | 107.7 | 160.8 | 25.3 | 21.0 (Ar-CH₃), 128.0, 129.5, 134.5, 139.0 |
| p-Anisyl | 162.1 | 165.3 | 107.5 | 160.5 | 25.2 | 55.5 (OCH₃), 114.0, 129.5, 133.0, 159.0 |
Experimental Protocols
General Synthesis of 4-amino-6-substituted-2-methylpyrimidines
A common method for the synthesis of these compounds involves the condensation of a β-dicarbonyl compound or its equivalent with acetamidine. For aryl-substituted pyrimidines, a chalcone can be reacted with guanidine, followed by methylation.
NMR Sample Preparation[2][3][4][5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 4-amino-6-substituted-2-methylpyrimidine for ¹H NMR analysis, and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
-
Spectral Width: Typically set to 12-16 ppm to cover the expected range of proton chemical shifts.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses.
-
Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically set to 200-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Visualizations
The following diagrams illustrate the general workflow for NMR data analysis and the logical relationships between different NMR experiments.
References
Comparative Analysis of 4-Amino-6-iodo-2-methylpyrimidine Based Compounds in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] This guide provides a comparative analysis of compounds based on the 4-amino-6-iodo-2-methylpyrimidine structure. Due to the limited publicly available biological data for this specific compound, this guide will focus on the structure-activity relationships (SAR) of structurally similar pyrimidine derivatives to infer its potential biological profile and compare it with related compounds. The analysis will center on the contributions of the 4-amino, 2-methyl, and 6-iodo substituents to biological activity.
The 4-Aminopyrimidine Core: A Privileged Scaffold
The 4-aminopyrimidine moiety is a well-established pharmacophore known to interact with a variety of biological targets, most notably protein kinases.[5] The amino group at the 4-position can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of kinases. This interaction is a common feature in many kinase inhibitors.
Influence of Substituents on Biological Activity
The biological activity of the 4-aminopyrimidine core can be significantly modulated by the nature and position of its substituents.
The 2-Methyl Group
Substitution at the 2-position of the pyrimidine ring can influence the molecule's potency, selectivity, and physicochemical properties. A methyl group at this position is relatively small and can contribute to favorable hydrophobic interactions within the target's binding site.
The 6-Iodo Substituent
The 6-position of the pyrimidine ring is often a key site for modification to enhance potency and modulate selectivity. Halogen atoms, such as iodine, at this position can introduce several effects:
-
Steric Bulk: The relatively large size of the iodine atom can influence the orientation of the molecule in the binding pocket, potentially leading to interactions with specific amino acid residues.
-
Lipophilicity: The iodine substituent increases the lipophilicity of the compound, which can affect its cell permeability and pharmacokinetic properties.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein target, which can contribute to binding affinity.
Comparative Biological Data of Related Pyrimidine Derivatives
To provide a quantitative comparison, the following tables summarize the biological activities of various 4-amino-2,6-disubstituted pyrimidine derivatives against different biological targets.
Table 1: Anticancer Activity of 2,4-Diaminopyrimidine Derivatives
| Compound ID | R1 (at C2) | R5 (at C5) | R6 (at C6) | Cell Line | IC50 (µM) | Reference |
| 9k | -NH2 | H | 4-(4-methylpiperazin-1-yl)phenyl | A549 (Lung) | 2.14 | [6] |
| HCT-116 (Colon) | 3.59 | [6] | ||||
| PC-3 (Prostate) | 5.52 | [6] | ||||
| MCF-7 (Breast) | 3.69 | [6] | ||||
| 13f | -NH2 | H | 4-(4-acetylpiperazin-1-yl)phenyl | A549 (Lung) | 1.98 | [6] |
| HCT-116 (Colon) | 2.78 | [6] | ||||
| PC-3 (Prostate) | 4.27 | [6] | ||||
| MCF-7 (Breast) | 4.01 | [6] |
Table 2: Kinase Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives
| Compound ID | R4 (at C4) | R6 (at C6) | Kinase Target | IC50 (µM) | Reference |
| 9 | 4-(2,4-dimethoxyphenylsulfonyl)piperazin-1-yl | thiophen-3-yl | MARK4 | 12.98 | [7] |
| 14 | 4-(naphthalen-2-ylsulfonyl)piperazin-1-yl | thiophen-3-yl | MARK4 | 7.52 | [7] |
Table 3: Antibacterial Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives
| Compound ID | R2 (at C2) | R4 (at C4) | R6 (at C6) | Organism | MIC (µg/mL) | Reference |
| Compound 61 | -NH2 | Aryl | Aryl | Bacillus pumilis | Significant Activity | [8] |
| Escherichia coli | Significant Activity | [8] | ||||
| Compound 62-64 | Indolyl | Various | Various | S. aureus | Potent Activity | [8] |
| B. cereus | Potent Activity | [8] | ||||
| E. coli | Potent Activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are general protocols for key assays relevant to the evaluation of pyrimidine-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[13][14][15][16][17]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme, a specific substrate (peptide or protein), and assay buffer.
-
Reaction Initiation: Add the kinase reaction mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[17]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[18][19][20][21][22]
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. promega.com [promega.com]
- 18. apec.org [apec.org]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial Susceptibility Testing – Aerobic Bacteria | Public Health Ontario [publichealthontario.ca]
- 21. woah.org [woah.org]
- 22. UpToDate 2018 [doctorabad.com]
A Comparative Guide to Palladium Catalysts for Halopyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, with the choice of catalyst being a critical factor for success. This guide provides an objective comparison of the performance of various palladium catalysts in key coupling reactions of halopyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
General Reactivity Trends in Halopyrimidine Coupling
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily influenced by two factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen: The reactivity generally follows the order: I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for heavier halogens. Consequently, iodopyrimidines are the most reactive substrates, while chloropyrimidines are more challenging and often require more advanced catalyst systems.
-
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly affects reactivity. The general order of reactivity is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.
Comparative Performance of Palladium Catalysts
The selection of the palladium precursor and the associated ligand is crucial for achieving high yields, selectivity, and broad substrate scope. Below is a summary of the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with substrates analogous to halopyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For halopyrimidines, the choice of catalyst is key to overcoming challenges such as the coupling of less reactive chloropyrimidines.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [2] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often critical for high efficiency.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | [4] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [4] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | ~85-95 | [1] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 80 | 24 | ~80-90 | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a halide, and it is a powerful tool for the synthesis of alkynylpyrimidines.
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 2-4 | ~90-98 | [5] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | ~85-95 | [1] |
| PdCl₂(dppf) | CuI | Cs₂CO₃ | DMF | 60 | 12 | ~80-90 | [1] |
| Pd(OAc)₂ / SPhos | CuI | K₂CO₃ | Dioxane | 100 | 18 | ~75-85 | [1] |
Experimental Protocols
Below are representative experimental protocols for the key palladium-catalyzed coupling reactions. These are generalized procedures and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a Schlenk tube.[1]
-
Reagent Addition: Add the halopyrimidine (1.0 equiv) and the amine (1.2 equiv).[1]
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).[1]
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]
-
Monitoring and Work-up: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent, filter, and concentrate.[1]
-
Purification: Purify the crude product via column chromatography.[1]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and copper(I) co-catalyst (e.g., CuI, 0.05 equiv).[1]
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 equiv).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.[5]
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a generalized experimental workflow for a comparative study of palladium catalysts and the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reaction Kinetics of 4-Amino-6-Halopyrimidine Couplings
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 4-amino-6-halopyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, making the understanding of the kinetics of its coupling reactions paramount for efficient and scalable synthetic route development. This guide provides a comparative analysis of the reaction kinetics for three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, involving 4-amino-6-halopyrimidine substrates. Due to a scarcity of direct kinetic studies on this specific scaffold, this guide also incorporates data from closely related substituted pyrimidine systems to provide a broader perspective on reactivity trends.
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with 4-amino-6-halopyrimidines. The choice of the coupling reaction and the specific reaction conditions significantly impact the reaction rate and overall efficiency. Generally, the reactivity of the 4-amino-6-halopyrimidine substrate is influenced by the nature of the halogen (I > Br > Cl), the palladium catalyst system (ligand and precursor), the base, and the solvent. While detailed kinetic data such as rate constants and activation energies are not extensively reported for this specific substrate, mechanistic studies and qualitative observations provide valuable insights into the factors governing the reaction kinetics.
Comparative Analysis of Reaction Kinetics
A direct quantitative comparison of the reaction kinetics for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 4-amino-6-halopyrimidines is challenging due to the limited availability of published kinetic data. However, we can infer relative reactivity and identify key kinetic bottlenecks based on mechanistic understanding and studies on analogous systems.
General Reactivity Trend of Halopyrimidines:
The reactivity of the C-X bond in halopyrimidines generally follows the order: I > Br > Cl >> F . This trend is attributed to the decreasing bond dissociation energy of the C-X bond, which facilitates the oxidative addition step, often the rate-determining step in the catalytic cycle.
| Coupling Reaction | Typical Coupling Partners | General Rate-Determining Step | Factors Influencing Reaction Rate |
| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Oxidative Addition | Halogen on the pyrimidine, palladium catalyst and ligand, base, solvent, electronic properties of the boronic acid. |
| Buchwald-Hartwig | Primary or secondary amines | Oxidative Addition or Reductive Elimination | Halogen on the pyrimidine, nature of the amine, palladium catalyst and ligand, base, solvent. |
| Sonogashira | Terminal alkynes | Transmetalation (copper-catalyzed) | Halogen on the pyrimidine, palladium and copper co-catalyst, base, solvent, nature of the alkyne. |
Detailed Experimental Protocols
General Protocol for Monitoring Reaction Kinetics
The kinetics of 4-amino-6-halopyrimidine coupling reactions can be monitored using various analytical techniques to measure the consumption of reactants and the formation of products over time.
1. Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a temperature probe, and a septum for sampling is charged with the 4-amino-6-halopyrimidine, the coupling partner (boronic acid, amine, or alkyne), the base, and the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is allowed to stir at a constant temperature.
-
The reaction is initiated by the addition of the palladium catalyst (and copper co-catalyst for Sonogashira).
2. Sampling:
-
Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe.
-
Each aliquot is immediately quenched (e.g., by cooling in an ice bath and diluting with a suitable solvent) to stop the reaction.
-
An internal standard is added to each sample for accurate quantification.
3. Analysis:
-
The quenched samples are analyzed by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentrations of the reactants and products.
-
The data obtained is used to plot concentration versus time profiles.
4. Data Analysis:
-
The initial rates of the reaction are determined from the initial slope of the concentration versus time curves.
-
By systematically varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
-
The rate constant (k) can be calculated from the determined rate law.
-
By performing the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
Signaling Pathways and Experimental Workflows
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for analyzing reaction kinetics.
Conclusion
The kinetic analysis of 4-amino-6-halopyrimidine couplings is a critical aspect of synthetic optimization, yet it remains an area with limited published quantitative data. This guide provides a framework for understanding the key factors that influence the reaction rates of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided experimental protocols and workflows offer a starting point for researchers to conduct their own kinetic studies, which are essential for developing robust and efficient synthetic methods for this important class of compounds. Further research into the precise kinetics of these reactions will undoubtedly contribute to the advancement of medicinal chemistry and drug development.
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-amino-6-iodo-2-methylpyrimidine
This guide provides a detailed analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-amino-6-iodo-2-methylpyrimidine. Due to the unavailability of experimental spectra for this specific compound, this report utilizes predicted NMR data and compares it with the experimentally determined spectra of a structurally similar compound, 4-amino-2,6-dimethylpyrimidine. This comparative approach allows for a robust interpretation of the spectral features of the target molecule, providing valuable insights for researchers, scientists, and professionals in drug development.
Predicted ¹H and ¹³C NMR Spectra of this compound
The predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, NMRDB.org. The data is presented in the tables below.
Experimental ¹H and ¹³C NMR Spectra of 4-amino-2,6-dimethylpyrimidine
For a comparative analysis, the experimental ¹H and ¹³C NMR data for 4-amino-2,6-dimethylpyrimidine were sourced from the Spectral Database for Organic Compounds (SDBS). This compound was chosen due to its structural similarity to the target molecule, featuring the same 4-amino-2-methylpyrimidine core.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted NMR data for this compound and the experimental data for 4-amino-2,6-dimethylpyrimidine.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound (Predicted) | -CH₃ | 2.38 | Singlet | 3H |
| -NH₂ | 5.0 (estimated) | Broad Singlet | 2H | |
| H-5 | 6.73 | Singlet | 1H | |
| 4-amino-2,6-dimethylpyrimidine (Experimental, SDBS) | -CH₃ (at C2) | 2.29 | Singlet | 3H |
| -CH₃ (at C6) | 2.29 | Singlet | 3H | |
| -NH₂ | 4.65 | Broad Singlet | 2H | |
| H-5 | 5.92 | Singlet | 1H |
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound (Predicted) | -CH₃ | 25.0 |
| C-5 | 105.0 | |
| C-6 | 85.0 (estimated) | |
| C-2 | 165.0 | |
| C-4 | 163.0 | |
| 4-amino-2,6-dimethylpyrimidine (Experimental, SDBS) | -CH₃ | 23.8 |
| C-5 | 99.4 | |
| C-2 | 167.3 | |
| C-4 | 163.3 | |
| C-6 | 167.3 |
Interpretation of NMR Spectra
¹H NMR Spectrum of this compound (Predicted):
-
-CH₃ (2.38 ppm): The methyl group at the C-2 position is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
-
-NH₂ (around 5.0 ppm): The protons of the amino group are predicted to appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of amine protons can vary depending on the solvent and concentration.
-
H-5 (6.73 ppm): The single proton on the pyrimidine ring at the C-5 position is expected to be a singlet, as it has no adjacent protons. The downfield shift is attributed to the deshielding effect of the aromatic ring.
Comparison with 4-amino-2,6-dimethylpyrimidine:
The experimental spectrum of 4-amino-2,6-dimethylpyrimidine shows a singlet for the two methyl groups at 2.29 ppm, which is comparable to the predicted value for the single methyl group in the iodo-substituted compound. The amino protons appear at 4.65 ppm. The most significant difference is in the chemical shift of the H-5 proton, which is observed at 5.92 ppm in the dimethylated compound. The predicted downfield shift to 6.73 ppm in the iodo-substituted compound is expected due to the electron-withdrawing and anisotropic effects of the iodine atom at the adjacent C-6 position.
¹³C NMR Spectrum of this compound (Predicted):
-
-CH₃ (25.0 ppm): The methyl carbon appears in the expected aliphatic region.
-
C-5 (105.0 ppm): This carbon is shielded relative to the other ring carbons due to its position between two nitrogen atoms and being adjacent to a proton.
-
C-6 (estimated around 85.0 ppm): The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine.
-
C-2 (165.0 ppm) and C-4 (163.0 ppm): These carbons are deshielded due to their attachment to nitrogen atoms within the aromatic ring.
Comparison with 4-amino-2,6-dimethylpyrimidine:
The experimental ¹³C NMR data for 4-amino-2,6-dimethylpyrimidine shows the methyl carbons at 23.8 ppm and the C-5 carbon at 99.4 ppm, both of which are in good agreement with the predicted values for the iodo-substituted analog. The carbons C-2 and C-6 are equivalent in the dimethylated compound and appear at 167.3 ppm, while C-4 is at 163.3 ppm. The key difference in the predicted spectrum of the iodo compound is the significant upfield shift of the C-6 carbon due to the iodine substituent.
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives.[1][2]
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition:
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
Caption: Predicted NMR assignments for this compound.
References
Comparative Biological Screening of 4-Amino-2-methylpyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various derivatives of the 4-amino-2-methylpyrimidine scaffold. Due to a scarcity of publicly available data on 4-amino-6-iodo-2-methylpyrimidine derivatives, this guide focuses on structurally related analogs to provide insights into potential therapeutic applications, supported by experimental data from multiple studies.
The pyrimidine nucleus is a fundamental heterocyclic scaffold in numerous biologically active compounds, including anticancer and antiviral agents.[1] Derivatives of 4-aminopyrimidine, in particular, have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide synthesizes available data on the biological screening of these compounds, focusing on their anticancer, antiviral, and enzyme-inhibiting properties.
Comparative Analysis of Biological Activity
The biological activity of 4-amino-2-methylpyrimidine derivatives varies significantly with the nature and position of substituents on the pyrimidine ring and fused ring systems. The following tables summarize the reported in vitro activities of several analogs, providing a basis for comparative evaluation.
Anticancer Activity
Derivatives of the 4-aminopyrimidine scaffold have demonstrated notable cytotoxic and antiproliferative effects against a range of cancer cell lines. The activity is often attributed to the inhibition of key enzymes involved in cell growth and proliferation, such as protein kinases.
Table 1: Anticancer Activity of 4-Aminothieno[2,3-d]pyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 2 | MCF-7 (Breast) | Antiproliferative | 0.013 | [2] |
| MDA-MB-231 (Breast) | Antiproliferative | 0.056 | [2] | |
| Compound 3 | MCF-7 (Breast) | Antiproliferative | - | [2] |
| MDA-MB-231 (Breast) | Antiproliferative | 0.25 | [2] | |
| Compound 5 | MDA-MB-231 (Breast) | Antiproliferative | 0.26 | [2] |
| Compound X | EGFR/HER2 | Enzyme Inhibition | Nanomolar range | [2] |
| Compound VI/VII | FGFR1 | Enzyme Inhibition | - | [2] |
| Derivative IV | VEGF/KDR/PDGF Receptor | Enzyme Inhibition | 0.003 | [2] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: Anticancer Activity of other 4-Aminopyrimidine Derivatives
| Compound ID | Cell Line | Assay Type | EC50 (µM) | Reference |
| Compound 6 | HCT116 (Colon) | Cytotoxicity | 89.24 ± 1.36 | [3] |
| MCF-7 (Breast) | Cytotoxicity | 89.37 ± 1.17 | [3] | |
| Compound 1 | HCT116 (Colon) | Cytotoxicity | 209.17 ± 1.23 | [3] |
| MCF-7 (Breast) | Cytotoxicity | 221.91 ± 1.37 | [3] |
EC50: Half-maximal effective concentration.
Antiviral Activity
Certain 4-aminopyrimidine derivatives have shown promising activity against various viruses, particularly influenza viruses. The mechanism of action often involves the inhibition of viral replication.
Table 3: Anti-influenza Virus Activity of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives
| Derivative Type | Virus Strain(s) | Assay Type | EC50 (µM) | Reference |
| Cyclobutyl/Cyclopentyl substituted | Influenza A and B | Plaque Formation Inhibition | 0.01 - 0.1 | [4] |
EC50: Half-maximal effective concentration. Lower values indicate higher potency.
Enzyme Inhibition
The therapeutic effects of 4-aminopyrimidine derivatives are often linked to their ability to inhibit specific enzymes. For instance, some analogs are potent inhibitors of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer.
Table 4: Enzyme Inhibitory Activity of 4-Aminopyrimidine Analogs
| Compound Class | Target Enzyme | Inhibition | IC50 | Reference |
| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 Kinase | Potent Inhibition | 0.07 µM | [2] |
| 4-Amino-thieno[2,3-d]pyrimidines | Aurora B Kinase | Potent Inhibition | 0.2 nM and 3.8 nM | [2] |
| 4-Amino-furo[2,3-d]pyrimidines | Tie-2 and VEGFR2 | Dual Inhibition | <3 nM | [5] |
IC50: Half-maximal inhibitory concentration.
The Potential Role of Iodine Substitution
While specific data on this compound is limited, the introduction of a halogen atom, such as iodine, into a pharmacologically active scaffold can significantly modulate its biological properties. Iodination can influence a molecule's size, lipophilicity, and electronic distribution, which in turn can affect its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. In some cases, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding to protein targets. Molecular iodine has also been used to promote cyclization reactions in the synthesis of pyrimidine derivatives.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key biological assays mentioned in the literature for screening pyrimidine derivatives.
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antiviral Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the replication of a virus.
-
Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is prepared in 6- or 12-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) for a short period (e.g., 1 hour) to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are clear zones of cell death caused by viral replication. The number of plaques in the presence of the compound is compared to the number in the untreated control.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or enzyme-linked immunosorbent assays (ELISA) using phosphorylation-specific antibodies.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing Synthesis and Screening Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug discovery and development.
Caption: General workflow from synthesis to biological screening of pyrimidine derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-aminopyrimidine derivative.
Conclusion
The 4-amino-2-methylpyrimidine scaffold and its fused analogs, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines, represent a versatile platform for the development of novel therapeutic agents. The available data indicates that these compounds can exhibit potent anticancer, antiviral, and enzyme inhibitory activities, which are highly dependent on their substitution patterns. While there is a clear need for further investigation into the biological properties of this compound derivatives, the findings presented in this guide offer valuable comparative insights for researchers engaged in the design and development of new pyrimidine-based drugs. Future studies should aim to elucidate the structure-activity relationships and mechanisms of action of these compounds to guide the optimization of lead candidates.
References
- 1. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-6-iodo-2-methylpyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-amino-6-iodo-2-methylpyrimidine analogs, a scaffold with potential applications in kinase inhibition and anticancer therapy. Due to the limited availability of direct research on this specific scaffold, this guide synthesizes data from structurally related 4,6-disubstituted pyrimidine derivatives to infer potential SAR trends. The information presented herein is intended to guide the rational design and optimization of novel therapeutic agents based on this chemical core.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4,6-disubstituted pyrimidine derivatives is significantly influenced by the nature of the substituents at the C2, C4, and C6 positions of the pyrimidine ring. The 4-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 2-methyl group is expected to occupy a small hydrophobic pocket. The 6-iodo substituent offers a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of a diverse chemical space to enhance potency and selectivity.
Based on the analysis of related pyrimidine analogs, the following SAR trends can be postulated for this compound derivatives:
-
Substitution at the 6-position (Iodo group replacement): The iodine atom at the C6 position serves as a versatile handle for introducing various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions.
-
Aryl and Heteroaryl Substituents: Introduction of substituted phenyl or heteroaromatic rings can lead to interactions with specific pockets within the kinase active site, thereby influencing potency and selectivity. Electron-donating or withdrawing groups on these rings can modulate the electronic properties and binding affinity.
-
Alkynyl and Alkenyl Groups: These linkers can be used to probe deeper pockets of the active site and can also serve as attachment points for further functionalization.
-
-
Modification of the 4-amino group: While the primary amino group is often essential for hinge binding, its substitution with small alkyl groups or incorporation into a cyclic system can be explored to fine-tune binding interactions and improve pharmacokinetic properties.
Below is a diagram illustrating the key points for SAR exploration of the this compound scaffold.
Caption: Postulated Structure-Activity Relationship (SAR) hotspots for this compound analogs.
Comparative Biological Activity Data
The following table summarizes the biological activity of representative 4,6-disubstituted pyrimidine analogs from the literature. This data provides a baseline for evaluating the potential of novel derivatives of the this compound scaffold.
| Compound ID | 2-Substituent | 4-Substituent | 6-Substituent | Target/Cell Line | IC50 (µM) |
| 1a | -CH3 | -NH2 | -Cl | MARK4 | 37.99 |
| 1b | -CH3 | -NH2 | -Thiophen-3-yl | MARK4 | >50 |
| 2a | -NH2 | -NH-aryl | -Aryl | A549 (Lung Cancer) | 6.88 |
| 2b | -NH2 | -NH-aryl | -Aryl | Panc1 (Pancreatic Cancer) | 1.40 |
| 3a | -Heteroaryl | -NH-fluoroalkyl | -Cl | Pgp overexpressing cells | Potent |
Data is compiled from analogous series and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.
In Vitro Kinase Inhibition Assay (Example: MARK4)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a kinase assay buffer containing purified recombinant MARK4 enzyme, a suitable peptide substrate (e.g., CHKtide), and ATP.
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations. A DMSO control (vehicle) is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell Proliferation (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, Panc-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Relevant Signaling Pathway
Many 4-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival. The diagram below illustrates this signaling cascade and indicates potential points of inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyrimidine-based kinase inhibitors.
This guide serves as a foundational resource for researchers interested in the development of this compound analogs. The provided data and protocols are intended to streamline the initial stages of drug discovery and facilitate the design of more potent and selective therapeutic agents.
Assessing the Purity of Synthesized 4-amino-6-iodo-2-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory to clinical application. The presence of impurities can significantly impact experimental results, leading to issues with reproducibility, efficacy, and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-amino-6-iodo-2-methylpyrimidine, a key building block in medicinal chemistry. We will also compare its purity assessment with a common alternative, 2-amino-4-chloro-6-methylpyrimidine, providing supporting experimental data and detailed protocols.
Introduction to this compound and Its Significance
This compound belongs to the pyrimidine class of heterocyclic compounds, which are of immense interest in drug discovery due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The introduction of a halogen atom, such as iodine, can significantly modulate the physicochemical and pharmacological properties of the molecule, including its binding affinity to target proteins and its metabolic stability. Given its potential role in the development of novel therapeutics, rigorous purity assessment of this compound is paramount.
Alternative Compound for Comparison: 2-amino-4-chloro-6-methylpyrimidine
A common and often more readily available alternative to this compound is its chloro-analogue, 2-amino-4-chloro-6-methylpyrimidine. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to the differences in the halogen substituent (iodine vs. chlorine), the analytical behavior and potential impurity profiles of these two compounds can differ, making a comparative analysis of their purity assessment methods particularly valuable.
Key Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is essential for a thorough purity assessment. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of impurities, retention time. | >98%[2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Conforms to structure |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, fragmentation pattern, and identification of impurities. | Conforms to expected mass |
| Melting Point | Temperature at which a solid becomes a liquid. | Indication of purity; a sharp melting point range suggests high purity. | Narrow range (e.g., 183-186 °C for the chloro-analogue)[4] |
| Elemental Analysis | Determination of the elemental composition of a sample. | Confirmation of the empirical formula. | Within ±0.4% of theoretical values |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, providing quantitative results. A typical reverse-phase HPLC method is employed for aminopyrimidine derivatives.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For halogenated pyrimidines, specialized columns like Newcrom R1 may also be effective.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
Expected Results and Comparison:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also provide information about impurities.
Protocol for ¹H NMR Analysis:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Data Analysis: Integrate the peaks and compare the chemical shifts and coupling constants with the expected structure. The presence of unexpected peaks may indicate impurities.
Expected Spectra and Comparison:
For this compound, the ¹H NMR spectrum in DMSO-d₆ is expected to show a singlet for the methyl group protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino group protons. The exact chemical shifts will be influenced by the substituents. For the chloro-analogue, 2-amino-4-chloro-6-methylpyrimidine, the ¹H NMR spectrum would show similar patterns, but the chemical shift of the pyrimidine ring proton would be different due to the different electronic effects of chlorine versus iodine. For example, in some 2-amino-4-chloro-pyrimidine derivatives, the pyrimidine proton (H-5) appears as a singlet.[6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which can help in confirming the structure and identifying impurities.
Protocol for Mass Spectrometry Analysis:
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or GC (GC-MS) system.
-
Ionization Method: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is used for GC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in ESI positive mode or M⁺ in EI) and compare it with the calculated molecular weight. Analyze the fragmentation pattern for structural confirmation.
Expected Spectra and Comparison:
The molecular weight of this compound is 235.03 g/mol . The mass spectrum should show a prominent molecular ion peak corresponding to this value. In contrast, 2-amino-4-chloro-6-methylpyrimidine has a molecular weight of 143.57 g/mol , and its mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[7] The fragmentation patterns will also differ due to the different C-X bond strengths (C-I vs. C-Cl). The C-I bond is weaker and may lead to a more prominent loss of the iodine atom in the mass spectrum.[8]
Potential Impurities and Their Identification
Impurities in the synthesized this compound can arise from starting materials, by-products of the reaction, or degradation products. Common potential impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Dehalogenated product: 4-amino-2-methylpyrimidine, formed by the loss of the iodine atom.
-
Isomers: Positional isomers if the synthesis is not completely regioselective.
-
Solvent residues: Residual solvents from the reaction or purification process.
These impurities can often be detected and identified using the analytical techniques described above. For instance, HPLC can separate impurities from the main product, while NMR and MS can help in their structural elucidation.
Workflow and Pathway Diagrams
To visualize the processes involved in assessing the purity of synthesized compounds, the following diagrams are provided.
Conclusion
The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques. HPLC provides the primary quantitative measure of purity, while NMR and mass spectrometry are essential for structural confirmation and identification of any impurities. By comparing its analytical characteristics to a common alternative, 2-amino-4-chloro-6-methylpyrimidine, researchers can gain a better understanding of the impact of the halogen substituent on the molecule's properties and develop robust analytical methods to ensure the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L06896.14 [thermofisher.com]
- 3. 4-amino-6-iodo-2- Methylpyrimidine - Cas No: 943006-46-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. whitman.edu [whitman.edu]
- 7. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]
- 8. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
